Pegcetacoplan acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C62H100N16O23S2 |
|---|---|
Poids moléculaire |
1501.7 g/mol |
Nom IUPAC |
acetic acid;(4S)-5-[[2-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxo-4-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C60H96N16O21S2.C2H4O2/c1-28(2)23-37(53(89)66-30(4)48(84)73-38(60(96)97)24-42(61)78)72-56(92)41-13-10-22-76(41)59(95)36(11-7-8-19-64-57(93)46-29(3)18-21-63-46)71-55(91)40(27-99)74-49(85)31(5)67-58(94)47(32(6)77)75-52(88)35(15-17-45(82)83)70-54(90)39(26-98)68-43(79)25-65-50(86)34(14-16-44(80)81)69-51(87)33-12-9-20-62-33;1-2(3)4/h21,28-41,46-47,62,77,98-99H,7-20,22-27H2,1-6H3,(H2,61,78)(H,64,93)(H,65,86)(H,66,89)(H,67,94)(H,68,79)(H,69,87)(H,70,90)(H,71,91)(H,72,92)(H,73,84)(H,74,85)(H,75,88)(H,80,81)(H,82,83)(H,96,97);1H3,(H,3,4)/t29-,30+,31+,32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,46-,47+;/m1./s1 |
Clé InChI |
HWGGLQKUJCPSAC-OANAUQNASA-N |
Origine du produit |
United States |
Foundational & Exploratory
Molecular structure and properties of Pegcetacoplan acetate
An In-depth Technical Guide on the Molecular Structure and Properties of Pegcetacoplan Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegcetacoplan acetate is a targeted immunotherapy that inhibits the complement cascade, a crucial component of the innate immune system.[1][2] It is a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol (PEG) polymer, specifically designed to bind to and inhibit complement protein C3 and its activation fragment C3b.[3][4][5] By targeting C3, the central protein of the complement system, pegcetacoplan provides broad inhibition of all three complement activation pathways: classical, lectin, and alternative.[3] This comprehensive inhibition of the complement cascade makes pegcetacoplan a promising therapeutic agent for various complement-mediated diseases.[4][5]
This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and analytical methodologies for this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and biopharmaceutical development.
Molecular Structure and Physicochemical Properties
Pegcetacoplan is a symmetrical molecule composed of two identical pentadecapeptides covalently linked to the ends of a linear 40-kiloDalton (kDa) PEG molecule.[6] The peptide portions are derivatives of compstatin, a known inhibitor of complement C3.[7]
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉₇₀H₃₈₄₈N₅₀O₉₄₇S₄ | [1][6] |
| Molecular Weight | Approximately 43.5 kDa | [6] |
| Peptide Sequence (each) | Ac-Ile-Cys(1)-Val-(Me)Trp-Gln-Asp-Trp-Gly-Ala-His-Cys(1)-Thr-NH₂ (with modifications) | [7] |
| Peptide Modifications | 1-methyl-L-tryptophan at position 4 and amino(ethoxyethoxy)acetic acid at position 14. A disulfide bridge exists between Cys-2 and Cys-12. | [6] |
| PEG Moiety | Linear 40 kDa polyethylene glycol | [6] |
| Appearance | Sterile, clear, colorless to slightly yellowish aqueous solution | [6] |
| Formulation Excipients | Sorbitol, glacial acetic acid, sodium acetate trihydrate, Water for Injection. May contain sodium hydroxide (B78521) and/or additional glacial acetic acid for pH adjustment. | [8] |
| pH of Formulation | 5.0 | [6] |
Mechanism of Action
Pegcetacoplan's mechanism of action centers on its ability to bind to complement C3 and its active fragment C3b with high affinity.[3][9] This binding sterically blocks the interaction of C3 and C3b with their respective converting enzymes (C3 convertases), thereby preventing their cleavage and subsequent activation of the complement cascade.[3]
By inhibiting the cleavage of C3, pegcetacoplan effectively halts the generation of downstream effectors of the complement system, including:
-
Anaphylatoxins (C3a and C5a): Potent inflammatory mediators that recruit and activate immune cells.[3]
-
Opsonins (C3b and iC3b): Molecules that tag pathogens and damaged cells for phagocytosis.[3]
-
Membrane Attack Complex (MAC): A lytic pore-forming complex that can lead to cell death.[10]
This upstream inhibition at the level of C3 provides comprehensive control over both intravascular and extravascular hemolysis in diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH).[11]
Figure 1: Pegcetacoplan's inhibition of the complement cascade.
Pharmacokinetics and Pharmacodynamics
Pegcetacoplan exhibits dose-proportional exposure and has a long elimination half-life, allowing for subcutaneous administration.[1]
Table 2: Pharmacokinetic Properties of Pegcetacoplan
| Parameter | Value (in PNH patients) | Value (in GA patients, intravitreal) | Reference |
| Time to Peak Concentration (Tₘₐₓ) | 4.5 - 6 days (single subcutaneous dose) | 7 - 14 days (systemic, after intravitreal administration) | [1][12] |
| Time to Steady State | 4 - 6 weeks (subcutaneous) | Not applicable for systemic exposure | [1] |
| Average Trough Concentration (Steady State) | 655 - 706 µg/mL (subcutaneous) | 1.0 µg/mL (monthly), 0.2 µg/mL (every other month) (serum) | [1][12] |
| Volume of Distribution (Vd) | 3.9 L | 1.85 L (systemic) | [11][12] |
| Elimination Half-life (t₁/₂) | Approximately 8.0 days | 4.51 days (elimination), 13.1 days (absorption) | [1][13] |
| Metabolism | Expected to be metabolized into smaller peptides and amino acids. | Expected to be metabolized into smaller peptides and amino acids. | [1][11] |
Pharmacodynamically, pegcetacoplan demonstrates rapid and sustained suppression of complement activity.[14] Intravenous administration leads to a rapid decrease in C3a levels within the first hour.[14]
Clinical Efficacy
Pegcetacoplan has demonstrated significant efficacy in clinical trials for both Paroxysmal Nocturnal Hemoglobinuria (PNH) and Geographic Atrophy (GA).
Table 3: Key Efficacy Data from Clinical Trials
| Indication | Trial | Key Finding | Reference |
| PNH | PEGASUS (Phase 3) | Superior to eculizumab in improving hemoglobin levels at week 16 in patients with PNH and anemia despite eculizumab treatment. 85% of pegcetacoplan-treated patients were transfusion-free during the 16-week randomized period. | [15][16] |
| PNH | PRINCE (Phase 3) | Superior to supportive care in hemoglobin stabilization and reducing lactate (B86563) dehydrogenase levels in complement inhibitor-naïve patients. 91% of pegcetacoplan-treated patients were transfusion-free over 26 weeks. | [16] |
| Geographic Atrophy | OAKS & DERBY (Phase 3) | Significantly slowed the growth of GA lesions compared to sham at 24 months. The reduction in GA lesion growth with monthly treatment improved from 13% to 21% from months 0-6 to months 12-18. | [17][18] |
| Geographic Atrophy | GALE (Phase 3 Extension) | Continued to reduce GA growth with increasing efficacy over 36 months. | [19][20] |
Experimental Protocols
Analysis of Pegcetacoplan Structure
The characterization of pegylated proteins like pegcetacoplan requires specialized analytical techniques to account for the heterogeneity of the PEG moiety and to determine the site of pegylation.
Figure 2: General workflow for the analysis of Pegcetacoplan.
6.1.1. Size-Exclusion Chromatography (SEC)
-
Objective: To separate pegcetacoplan from unreacted PEG and other impurities based on hydrodynamic volume.
-
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a UV detector and preferably a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for PEG detection.
-
Column: A silica-based column with a pore size appropriate for the separation of molecules in the range of 10-100 kDa.
-
Mobile Phase: An aqueous buffer, typically phosphate-buffered saline (PBS) or ammonium (B1175870) acetate, at a neutral pH.
-
Flow Rate: Isocratic elution at a flow rate of approximately 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm for the peptide component and CAD/ELSD for both the peptide and PEG components.
-
Analysis: The retention time is used to determine the relative size of the molecules.
-
6.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To separate pegcetacoplan from its non-pegylated peptide and other impurities based on hydrophobicity.
-
Methodology:
-
System: HPLC or UPLC system with a UV detector.
-
Column: C4, C8, or C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (A), typically 0.1% trifluoroacetic acid (TFA) in water, and an organic solvent (B), typically 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of solvent B over 30-60 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Analysis: The retention time is indicative of the hydrophobicity of the molecule.
-
6.1.3. Mass Spectrometry (MS)
-
Objective: To determine the accurate molecular weight of pegcetacoplan and to identify the sites of pegylation.
-
Methodology:
-
System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, often coupled with an LC system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Intact Mass Analysis: The sample is introduced into the mass spectrometer to determine the molecular weight of the intact pegcetacoplan. Deconvolution algorithms are used to interpret the resulting complex spectra.
-
Peptide Mapping and Pegylation Site Identification: a. Pegcetacoplan is subjected to enzymatic digestion (e.g., with trypsin or Lys-C). b. The resulting peptides are separated by RP-HPLC and analyzed by tandem mass spectrometry (MS/MS). c. In-source fragmentation or collision-induced dissociation (CID) can be used to fragment the PEG chain and the peptide backbone to pinpoint the exact amino acid residue where the PEG is attached.[4][11][13]
-
Post-column Addition of Amines: To simplify the complex mass spectra of pegylated proteins, a post-column addition of amines like triethylamine (B128534) (TEA) can be used to reduce the charge state of the PEG moiety.[17][21]
-
Functional Assays for Complement Inhibition
6.2.1. Hemolytic Assay (CH50 and AH50)
-
Objective: To measure the functional activity of the classical (CH50) and alternative (AH50) complement pathways and the inhibitory effect of pegcetacoplan.
-
Methodology:
-
Reagents: Normal human serum (NHS) as a source of complement, sensitized sheep red blood cells (for CH50), rabbit red blood cells (for AH50), and gelatin veronal buffer (GVB).
-
Procedure: a. A series of dilutions of NHS are incubated with the red blood cells in the presence and absence of varying concentrations of pegcetacoplan. b. The mixture is incubated at 37°C to allow for complement-mediated hemolysis. c. The reaction is stopped by adding cold EDTA buffer. d. The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at 412 nm.
-
Analysis: The percentage of hemolysis is calculated, and the concentration of pegcetacoplan required to inhibit 50% of the hemolytic activity (IC₅₀) is determined.
-
6.2.2. C3a and C5a Measurement
-
Objective: To quantify the levels of the anaphylatoxins C3a and C5a as a measure of complement activation.
-
Methodology:
-
System: Enzyme-linked immunosorbent assay (ELISA).
-
Procedure: a. Serum or plasma samples are collected from subjects before and after treatment with pegcetacoplan. b. The samples are added to microtiter plates coated with capture antibodies specific for C3a or C5a. c. A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. d. A substrate is added, and the resulting color change is measured using a plate reader.
-
Analysis: The concentration of C3a or C5a is determined by comparison to a standard curve.
-
Conclusion
This compound represents a significant advancement in the treatment of complement-mediated diseases. Its unique mechanism of action, targeting the central component of the complement cascade, provides broad and effective inhibition. The comprehensive understanding of its molecular structure, physicochemical properties, and pharmacokinetic/pharmacodynamic profile, as outlined in this guide, is essential for its continued development and clinical application. The detailed experimental protocols provided herein serve as a valuable resource for researchers and scientists involved in the analysis and characterization of this and other pegylated biotherapeutics.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. elucidation-of-pegylation-site-with-a-combined-approach-of-in-source-fragmentation-and-cid-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 5. Complement C3 Related Protocols - Creative Biolabs [creative-biolabs.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Complement C3a Functional Test - Creative Biolabs [creative-biolabs.com]
- 11. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enovatia.com [enovatia.com]
- 15. A Study of Pegcetacoplan in Pediatric Patients With Paroxysmal Nocturnal Hemoglobinuria (PNH) [ctv.veeva.com]
- 16. Apellis Completes Enrollment in Phase 3 Study of Pegcetacoplan in Treatment-Naïve Patients with Paroxysmal Nocturnal Hemoglobinuria (PNH) - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
- 18. Pegcetacoplan Treatment and Consensus Features of Geographic Atrophy Over 24 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SYFOVRE® (pegcetacoplan injection) [syfovreecp.com]
- 20. Pegcetacoplan Treatment for Geographic Atrophy in Age-Related Macular Degeneration Over 36 Months: Data From OAKS, DERBY, and GALE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Role of Pegcetacoplan Acetate in the Complement Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a crucial component of innate immunity, is a complex cascade of proteins that plays a vital role in host defense against pathogens. However, its dysregulation can lead to the pathogenesis of numerous inflammatory and autoimmune diseases. Pegcetacoplan acetate, a targeted C3 inhibitor, represents a significant advancement in the therapeutic modulation of this pathway. This technical guide provides an in-depth overview of pegcetacoplan's mechanism of action, supported by quantitative data from pivotal clinical trials in Paroxysmal Nocturnal Hemoglobinuria (PNH) and Geographic Atrophy (GA). Detailed methodologies for key experimental assays are provided, and the core signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction to the Complement Cascade and the Central Role of C3
The complement system is activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of the central protein, Complement Component 3 (C3), into its active fragments, C3a and C3b.[1][2] This cleavage is a critical amplification step in the cascade. The anaphylatoxin C3a is a pro-inflammatory mediator, while C3b opsonizes pathogens for phagocytosis and participates in the formation of the C5 convertase. The C5 convertase then cleaves C5 into C5a (a potent anaphylatoxin and chemoattractant) and C5b, which initiates the assembly of the Membrane Attack Complex (MAC), leading to cell lysis.[3][4]
Due to its central role as the convergence point of all three pathways, C3 is an attractive therapeutic target for inhibiting the downstream inflammatory and lytic consequences of complement activation.[2][5]
This compound: Structure and Mechanism of Action
Pegcetacoplan is a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol (PEG) polymer.[1][6] This structure is specifically designed to bind with high affinity to C3 and its cleavage fragment, C3b.[2][7][8] The PEGylation of the peptide enhances its pharmacokinetic profile, increasing its stability and half-life in circulation.[8]
By binding to C3 and C3b, pegcetacoplan sterically hinders the interaction between C3 and the C3 convertases of all three pathways.[7][9] This direct inhibition prevents the cleavage of C3 into C3a and C3b, effectively shutting down the complement cascade upstream of C5.[1][2] Consequently, pegcetacoplan controls both intravascular hemolysis (mediated by the MAC) and extravascular hemolysis (mediated by C3b opsonization).[7][10]
Figure 1: Mechanism of Action of Pegcetacoplan in the Complement Cascade.
Clinical Efficacy and Safety Data
Pegcetacoplan has demonstrated significant efficacy and a manageable safety profile in the treatment of PNH and GA.
Paroxysmal Nocturnal Hemoglobinuria (PNH)
PNH is a rare blood disorder characterized by complement-mediated hemolysis. Pegcetacoplan controls both intravascular and extravascular hemolysis in PNH.
Table 1: Summary of Key Efficacy and Safety Data for Pegcetacoplan in PNH Clinical Trials
| Trial Name (NCT) | Phase | Patient Population | Comparator | Key Efficacy Endpoints | Key Safety Findings |
| PEGASUS (NCT03500549) | 3 | Adults with PNH and anemia despite eculizumab treatment | Eculizumab | Hemoglobin: Adjusted mean increase of 2.37 g/dL at week 16 (p<0.0001).[11][12] Transfusion Avoidance: 85% of pegcetacoplan patients were transfusion-free vs. 15% of eculizumab patients over 16 weeks.[13] Fatigue (FACIT-Fatigue Score): Clinically meaningful improvement from baseline.[14] | Most common AEs: injection site reactions, diarrhea, headache, and fatigue.[11][15] |
| PRINCE (NCT04085601) | 3 | Treatment-naïve adults with PNH | Standard of Care (excluding complement inhibitors) | Hemoglobin Stabilization: 85.7% in the pegcetacoplan group vs. 0% in the control group at 26 weeks (p<0.0001).[16][17] LDH Reduction: Significant reduction from baseline compared to control.[16][17] | Most common AEs: injection site reaction, hypokalemia, and fever. No cases of meningitis or thrombosis reported.[18] |
| PADDOCK (NCT02588833) | 1b | Treatment-naïve adults with PNH | N/A (Open-label) | Hemoglobin: Mean increase from 8.38 g/dL at baseline to 12.14 g/dL at day 365.[4] | Generally well-tolerated.[4] |
| PALOMINO (NCT03593200) | 2a | Treatment-naïve adults with PNH | N/A (Open-label) | Hemoglobin: Mean increase from 7.73 g/dL at baseline to 13.00 g/dL at day 365.[4] | Generally well-tolerated.[4] |
Geographic Atrophy (GA)
GA is an advanced form of age-related macular degeneration characterized by progressive vision loss. The complement cascade is implicated in the pathogenesis of GA.
Table 2: Summary of Key Efficacy and Safety Data for Pegcetacoplan in GA Clinical Trials
| Trial Name (NCT) | Phase | Patient Population | Comparator | Key Efficacy Endpoints | Key Safety Findings |
| OAKS (NCT03525600) | 3 | Adults with GA secondary to AMD | Sham Injection | GA Lesion Growth Reduction (vs. sham at 24 months): 22% for monthly administration and 18% for every-other-month administration (p<0.0001 and p=0.0002, respectively).[19][20] | Increased risk of new-onset exudative AMD.[19][21] |
| DERBY (NCT03525613) | 3 | Adults with GA secondary to AMD | Sham Injection | GA Lesion Growth Reduction (vs. sham at 24 months): 19% for monthly administration and 16% for every-other-month administration (p=0.0004 and p=0.0030, respectively).[19][20] | Increased risk of new-onset exudative AMD.[19][21] |
| GALE (NCT04770545) | 3 (Extension) | Patients who completed OAKS or DERBY | N/A (Open-label) | Continued reduction in GA lesion growth with increasing effect over time (up to 42% reduction in nonsubfoveal lesions with monthly dosing at 36 months).[22][23] | Safety profile consistent with OAKS and DERBY.[22][23] |
Experimental Protocols
The evaluation of pegcetacoplan's activity relies on a suite of specialized assays.
Hemolytic Assays (CH50 and AH50)
These functional assays measure the total activity of the classical (CH50) and alternative (AH50) complement pathways, respectively. They are crucial for assessing the pharmacodynamic effect of complement inhibitors.
Principle: Patient serum is incubated with erythrocytes that are susceptible to lysis by the respective complement pathway. The amount of hemoglobin released is proportional to the complement activity.
Methodology (AH50 - Alternative Pathway):
-
Sample Preparation: Collect blood in tubes without anticoagulants, allow it to clot on ice, and centrifuge at 4°C. Freeze serum at -80°C within 30 minutes.[24]
-
Reagent Preparation:
-
EGTA-Mg²⁺ Buffer: Prepare a veronal buffer containing EGTA to chelate Ca²⁺ (blocking the classical pathway) and an excess of Mg²⁺ (required for the alternative pathway).[25]
-
Rabbit Red Blood Cells (RRBCs): Wash commercially available RRBCs three times in buffer by centrifugation to remove plasma proteins.[25]
-
-
Assay Procedure:
-
Serially dilute the patient serum in the EGTA-Mg²⁺ buffer in a 96-well plate.
-
Add a standardized suspension of RRBCs to each well.
-
Incubate at 37°C for 30-60 minutes.[25]
-
-
Readout:
-
Pellet the remaining intact RRBCs by centrifugation.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.
-
-
Calculation: The AH50 value is the serum dilution that results in 50% hemolysis. A decrease in the AH50 value indicates inhibition of the alternative pathway.[25]
Figure 2: Workflow for the Alternative Pathway Hemolytic (AH50) Assay.
C3 Fragment Deposition Assay by Flow Cytometry
This assay quantifies the amount of C3 fragments (e.g., C3b, iC3b, C3d) deposited on the surface of cells, providing a direct measure of C3 opsonization.
Principle: Flow cytometry is used to detect fluorescently labeled antibodies that specifically bind to C3 fragments on the surface of target cells, such as erythrocytes from PNH patients.
Methodology:
-
Blood Sample Processing:
-
Collect 1-2 mL of whole blood into an EDTA tube.
-
Wash 100 µL of whole blood with PBS by centrifugation at 500 x g for 5 minutes. Repeat for a total of three washes.
-
Resuspend the RBC pellet in Flow Cytometry Staining Buffer.[7]
-
-
Antibody Staining:
-
Aliquot the washed RBCs into tubes.
-
Add a fluorescently labeled anti-C3d antibody (and antibodies to identify PNH clones, e.g., anti-CD59).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Add Flow Cytometry Staining Buffer and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the final RBC pellet in PBS.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-C3d antibody on the cell surface.[7]
-
Figure 3: Workflow for C3 Fragment Deposition Assay using Flow Cytometry.
Conclusion
This compound's targeted inhibition of C3 offers a comprehensive approach to controlling the complement cascade. By acting at the central point of convergence for all three activation pathways, it effectively prevents the downstream consequences of complement dysregulation. The robust clinical data in PNH and GA, supported by pharmacodynamic evidence from key experimental assays, underscore the therapeutic potential of this modality. This technical guide provides a foundational understanding of pegcetacoplan's role in the complement cascade, which will be invaluable for researchers and drug development professionals working in the field of complement-mediated diseases.
References
- 1. journals.healio.com [journals.healio.com]
- 2. C3 inhibition with pegcetacoplan in subjects with paroxysmal nocturnal hemoglobinuria treated with eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DERBY/OAKS - VBS Academy [vba.vitbucklesociety.org]
- 4. Inhibition of C3 with pegcetacoplan results in normalization of hemolysis markers in paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel method for detecting complement C3 deposition on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement Alternative Pathway (AH50) Functional Assay Services - Creative Biolabs [adcc.creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. SYFOVRE® (pegcetacoplan injection) Preserved Visual Function at 36 Months in GALE Extension Study in Geographic Atrophy (GA) - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 9. lambris.com [lambris.com]
- 10. Management of acute breakthrough hemolysis with intensive pegcetacoplan dosing in patients with PNH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdnewsline.com [mdnewsline.com]
- 12. Pegcetacoplan versus eculizumab in patients with paroxysmal nocturnal haemoglobinuria (PEGASUS): 48-week follow-up of a randomised, open-label, phase 3, active-comparator, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemolysis events in the Phase 3 PEGASUS study of pegcetacoplan in patients with paroxysmal nocturnal hemoglobinuria | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 14. Fatigue Item Response among Hemoglobin-Normalized Patients with Paroxysmal Nocturnal Hemoglobinuria: PEGASUS Trial Results at 16 and 48 Weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Pegcetacoplan controls hemolysis in complement inhibitor–naive patients with paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Positive top-line results from the phase 3 PRINCE study of pegcetacoplan in treatment-naïve patients with PNH | Sobi [sobi.com]
- 19. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, sham-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. modernretina.com [modernretina.com]
- 22. Pegcetacoplan Treatment for Geographic Atrophy in Age-Related Macular Degeneration Over 36 Months: Data From OAKS, DERBY, and GALE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. modernretina.com [modernretina.com]
- 24. mayocliniclabs.com [mayocliniclabs.com]
- 25. benchchem.com [benchchem.com]
In-vitro Characterization of Pegcetacoplan Acetate's Inhibitory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegcetacoplan acetate (B1210297), a targeted C3 therapy, represents a significant advancement in the modulation of the complement system, a critical component of innate immunity. Dysregulation of the complement cascade is implicated in the pathophysiology of a range of debilitating diseases. Pegcetacoplan, a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol (PEG) polymer, is designed to bind with high affinity to complement protein C3 and its activation fragment C3b. This technical guide provides an in-depth overview of the in-vitro characterization of Pegcetacoplan's inhibitory effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Mechanism of Action
The complement system can be activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of complement component C3 into its active fragments, C3a and C3b. This step is a central and amplifying point in the complement cascade. Pegcetacoplan exerts its therapeutic effect by binding to both C3 and C3b, thereby preventing the generation and downstream effects of C3 activation. This targeted inhibition at a central point of the cascade effectively blocks all three pathways of complement activation.[1][2]
Quantitative Inhibitory Effects
The efficacy of Pegcetacoplan as a complement inhibitor has been quantified through various in-vitro assays. These studies have determined its binding affinity to its targets, C3 and C3b, and its functional inhibitory concentration for the different complement pathways.
Binding Affinity to C3 and C3b
The binding affinity of Pegcetacoplan to human C3 and C3b was determined using isothermal titration calorimetry. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger affinity.
| Target | Dissociation Constant (Kd) |
| Human Complement C3 | 15.6 nM[3] |
| Human Complement C3b | 21.3 nM[3] |
Inhibition of Complement Pathways
The inhibitory activity of Pegcetacoplan on the classical and alternative complement pathways was assessed, demonstrating potent inhibition of both. The half-maximal inhibitory concentration (IC50) represents the concentration of Pegcetacoplan required to inhibit 50% of the complement pathway's activity.
| Complement Pathway | IC50 |
| Classical Pathway | 136 nM[3] |
| Alternative Pathway | 64 nM[3] |
Experimental Protocols
The quantitative data presented above are derived from specific and well-established in-vitro methodologies. Below are detailed descriptions of the key experimental protocols used to characterize the inhibitory effects of Pegcetacoplan.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat change that occurs when two molecules interact.
Methodology:
-
Sample Preparation: Purified human C3 or C3b protein is placed in the sample cell of the calorimeter. A solution of Pegcetacoplan is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small aliquots of the Pegcetacoplan solution are injected into the C3/C3b solution.
-
Heat Measurement: The heat change upon each injection is measured by the instrument. The initial injections result in a larger heat change as more binding sites are available. As the C3/C3b becomes saturated with Pegcetacoplan, the heat change per injection decreases.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of Pegcetacoplan to C3/C3b. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Hemolytic Assays for Complement Pathway Inhibition
Hemolytic assays are functional tests that measure the ability of the complement system to lyse antibody-sensitized erythrocytes (classical pathway) or unsensitized rabbit erythrocytes (alternative pathway). The inhibition of this lysis by Pegcetacoplan is used to determine its IC50.
Methodology:
-
Sensitization of Erythrocytes: Sheep red blood cells (SRBCs) are incubated with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin).
-
Assay Setup: A series of dilutions of Pegcetacoplan are prepared. Normal human serum (as a source of complement) is pre-incubated with each dilution of Pegcetacoplan.
-
Lysis Reaction: The sensitized SRBCs are added to the serum-Pegcetacoplan mixtures and incubated at 37°C.
-
Measurement: The degree of hemolysis is determined by measuring the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released.
-
Data Analysis: The percentage of hemolysis inhibition is calculated for each Pegcetacoplan concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the Pegcetacoplan concentration and fitting the data to a dose-response curve.
Methodology:
-
Erythrocyte Preparation: Rabbit red blood cells (rRBCs) are used as they are potent activators of the alternative pathway.
-
Assay Setup: Similar to the CH50 assay, a series of dilutions of Pegcetacoplan are prepared and pre-incubated with normal human serum in a buffer that selectively supports the alternative pathway (e.g., containing Mg2+ and EGTA to chelate Ca2+ and block the classical pathway).
-
Lysis Reaction: The rRBCs are added to the serum-Pegcetacoplan mixtures and incubated at 37°C.
-
Measurement and Data Analysis: The degree of hemolysis and the IC50 are determined using the same methods described for the CH50 assay.
Conclusion
The in-vitro characterization of Pegcetacoplan acetate demonstrates its potent and specific inhibitory effects on the complement system. Its high binding affinity to the central component C3 and its active fragment C3b, coupled with its effective inhibition of all three complement activation pathways, provides a strong rationale for its therapeutic application in complement-mediated diseases. The methodologies outlined in this guide represent standard and robust approaches for the preclinical assessment of complement inhibitors, ensuring a thorough understanding of their biochemical and functional properties. This foundational in-vitro data is crucial for guiding further non-clinical and clinical development of novel complement-targeted therapies.
References
- 1. Apellis Pharmaceuticals Presents Data from Ongoing APL-2 Phase 2 Study in Patients with Cold Agglutinin Disease and Warm Antibody Autoimmune Hemolytic Anemia at 24th European Hematology Association (EHA) Congress - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to Early-Phase Clinical Trial Data on Pegcetacoplan Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegcetacoplan acetate (B1210297) is a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol (PEG) polymer, designed to be a targeted inhibitor of the complement system.[1][2] The complement system is a crucial component of the innate immune system, and its dysregulation is implicated in the pathogenesis of numerous diseases.[3] Pegcetacoplan specifically binds to complement protein C3 and its activation fragment C3b, thereby regulating the cleavage of C3 and preventing the generation of downstream effectors of the complement cascade.[4] This inhibition at a central point in the complement pathway allows for the potential to control both intravascular and extravascular hemolysis in diseases like paroxysmal nocturnal hemoglobinuria (PNH), and to mitigate complement-mediated damage in other conditions such as geographic atrophy (GA), C3 glomerulopathy (C3G), and immune complex membranoproliferative glomerulonephritis (IC-MPGN).[1][5][6] This technical guide provides a comprehensive overview of the early-phase clinical trial data for pegcetacoplan, focusing on quantitative outcomes, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: Targeting the Core of the Complement Cascade
Pegcetacoplan's mechanism of action is centered on its ability to bind to C3 and C3b, preventing the amplification of the complement cascade. The following diagram illustrates the three main pathways of complement activation and the central role of C3, which is the point of intervention for pegcetacoplan.
Caption: Pegcetacoplan inhibits the complement cascade at the central C3 protein.
Early-Phase Clinical Trial Data in Paroxysmal Nocturnal Hemoglobinuria (PNH)
PADDOCK (Phase 1b) and PALOMINO (Phase 2a) Trials
The PADDOCK (NCT02588833) and PALOMINO (NCT03593200) trials were early-phase, open-label studies that evaluated the safety, efficacy, and pharmacokinetics of subcutaneously administered pegcetacoplan in complement inhibitor-naïve adult patients with PNH.[7][8]
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | PADDOCK (Cohort 2, n=20) | PALOMINO (n=4) |
| Mean Age (years) | 48.5 | 40.5 |
| Gender (% female) | 45% | 50% |
| Mean Hemoglobin (g/dL) | 8.38 | 7.73 |
| Mean LDH (U/L) | 1945 | 2085 |
| Mean Absolute Reticulocyte Count (x10⁹/L) | 224.9 | 266.3 |
| Mean Total Bilirubin (B190676) (μmol/L) | 41.6 | 48.4 |
| Mean FACIT-Fatigue Score | 32.9 | 29.5 |
Data from publications referencing the PADDOCK and PALOMINO trials.[4][8]
Table 2: Key Efficacy Outcomes at Day 365
| Outcome Measure | PADDOCK (Cohort 2) | PALOMINO |
| Mean Hemoglobin (g/dL) | 12.14 | 13.00 |
| Mean LDH (U/L) | 293 | 226 |
| Mean Absolute Reticulocyte Count (x10⁹/L) | 114.2 | 113.8 |
| Mean Total Bilirubin (μmol/L) | 19.3 | 16.6 |
| Mean FACIT-Fatigue Score | 43.1 | 46.8 |
| Transfusion Avoidance | All patients who completed the study | All patients who completed the study |
Data from publications referencing the PADDOCK and PALOMINO trials.[4][8]
-
Study Design: The PADDOCK study was a Phase 1b, open-label, multiple ascending dose trial.[9] The PALOMINO study was a Phase 2a, open-label, single-cohort trial.[8] Both studies enrolled complement inhibitor-naïve adults with a diagnosis of PNH.[7]
-
Dosing Regimen: In PADDOCK Cohort 2 and PALOMINO, patients received daily subcutaneous pegcetacoplan at doses ranging from 270 mg to 360 mg for up to one year.[7][8]
-
Efficacy Assessments:
-
Hemoglobin and Hematological Parameters: Blood samples were collected at baseline and periodically throughout the study to measure hemoglobin, lactate (B86563) dehydrogenase (LDH), absolute reticulocyte count, and total bilirubin levels.[2]
-
Transfusion Requirements: The number of packed red blood cell transfusions was monitored throughout the treatment period.[2]
-
Quality of Life: The Functional Assessment of Chronic Illness Therapy (FACIT)-Fatigue scale was used to assess changes in patient-reported fatigue.[8]
-
-
Safety Assessments: Treatment-emergent adverse events (TEAEs) were monitored throughout the studies.[7]
Caption: Workflow for the PADDOCK and PALOMINO PNH clinical trials.
Early-Phase Clinical Trial Data in Geographic Atrophy (GA)
APL2-103 (Phase 1b) Trial
The APL2-103 study (NCT03777332) was a Phase 1b, multicenter, open-label, single-arm clinical trial designed to assess the safety of monthly intravitreal injections of pegcetacoplan in patients with advanced geographic atrophy secondary to age-related macular degeneration (AMD).[7][10]
Table 3: Baseline Characteristics of APL2-103 Participants
| Characteristic | Value (n=12) |
| Mean Age (years) | 81.3 |
| Gender (% female) | 58.3% |
| Bilateral GA | 100% |
Data from publications referencing the APL2-103 trial.[11]
Table 4: Change in GA Lesion Growth Rate in Treated vs. Untreated Fellow Eye
| Timepoint | Mean Reduction in GA Lesion Growth (Square Root) | p-value |
| 12 Months (n=9) | 31.1% | Not statistically significant |
| 18 Months (n=7) | 52% | 0.01 |
| 24 Months (n=8) | 46% | 0.007 |
Data from publications referencing the APL2-103 trial.[7][10][11]
-
Study Design: A Phase 1b, open-label, single-arm safety study in patients with bilateral GA.[10] One eye was treated with pegcetacoplan, and the fellow eye served as an untreated control.[11]
-
Dosing Regimen: Patients received monthly intravitreal injections of pegcetacoplan (15mg/0.1mL).[11]
-
Efficacy Assessment (GA Lesion Growth):
-
Imaging Modalities: Geographic atrophy was measured using fundus autofluorescence (FAF) and spectral-domain optical coherence tomography (SD-OCT).[12][13]
-
Measurement Technique: The area of GA was quantified in square millimeters (mm²). The change in the square root of the GA area was calculated to assess the rate of lesion growth.[11] Measurements were performed by blinded readers at a third-party reading center.[10]
-
-
Safety Assessments: The primary outcome was the incidence and severity of ocular and systemic treatment-emergent adverse events.[11]
Caption: Workflow for the APL2-103 Geographic Atrophy clinical trial.
Early-Phase Clinical Trial Data in C3 Glomerulopathy (C3G) and IC-MPGN
DISCOVERY (Phase 2) and NOBLE (Phase 2) Trials
The DISCOVERY study (NCT03453619) was a Phase 2, open-label trial evaluating pegcetacoplan in patients with complement-driven renal diseases, including C3G.[5][14] The NOBLE study (NCT04572854) was a Phase 2, open-label, randomized, controlled trial assessing pegcetacoplan in adults with post-transplant recurrence of C3G or IC-MPGN.[15][16]
Table 5: DISCOVERY Study - Key Outcomes in C3G Patients at Week 48
| Outcome Measure | Baseline (Mean ± SE) | Week 48 (Mean ± SE) | Mean Percent Change |
| Proteinuria (uPCR, mg/mg) (n=5) | 3.48 ± 0.82 | 0.93 ± 0.27 | -73.3% |
| Serum Albumin (g/dL) | Below normal range | Within normal range | N/A |
| Serum C3 | Low | 6-fold increase | N/A |
| eGFR | Stable | Stable | N/A |
Data from publications referencing the DISCOVERY trial.[5][14]
Table 6: NOBLE Study - Key Outcomes in Pegcetacoplan-Treated Patients (n=10) at Week 12
| Outcome Measure | Result |
| Reduction in C3c staining by ≥1 order of magnitude | 80% of patients |
| Reduction in C3c staining by ≥2 orders of magnitude | 50% of patients |
| Mean reduction in proteinuria (in patients with baseline ≥1g/day) | 39.2% |
| Stabilization of kidney function (eGFR) | Observed |
Data from publications referencing the NOBLE trial.[15][17]
Table 7: NOBLE Study - Key Outcomes in Pegcetacoplan-Treated Patients with available data at 1 year (n=11)
| Outcome Measure | Result |
| Reduction in C3c staining by ≥2 orders of magnitude | 64% of patients |
| Zero C3c staining intensity | 55% of patients |
| Zero inflammation (C3G histologic index activity score) | 64% of patients |
Data from a press release on the one-year results of the NOBLE trial.[16]
-
Study Design:
-
DISCOVERY: A Phase 2, single-arm, open-label study.[5]
-
NOBLE: A Phase 2, multicenter, open-label, randomized, controlled study. Patients were randomized 3:1 to receive pegcetacoplan plus standard of care or standard of care alone for 12 weeks, after which all patients received pegcetacoplan.[15][16]
-
-
Dosing Regimen:
-
Efficacy Assessments:
-
Proteinuria: Measured by 24-hour urine protein-to-creatinine ratio (uPCR).[14]
-
Renal Function: Assessed by estimated glomerular filtration rate (eGFR).[14]
-
Renal Biopsy (NOBLE): C3c staining on renal biopsy was the primary endpoint, with intensity semi-quantitatively graded.[6][15]
-
Biomarkers: Serum C3 and soluble C5b-9 levels were measured.[5]
-
-
Safety Assessments: Treatment-emergent adverse events were monitored.[5]
Caption: Workflow for the DISCOVERY and NOBLE C3G/IC-MPGN clinical trials.
Conclusion
The early-phase clinical trial data for pegcetacoplan acetate demonstrate its potential as a targeted therapy for diseases driven by complement dysregulation. In PNH, pegcetacoplan has shown the ability to improve hematological parameters and reduce the need for transfusions in complement inhibitor-naïve patients.[7][8] For geographic atrophy, early data suggest a reduction in the rate of lesion growth with intravitreal administration.[10][11] In the challenging rare renal diseases C3G and IC-MPGN, pegcetacoplan has shown promise in reducing proteinuria, stabilizing kidney function, and clearing C3c deposits in the kidneys.[5][16] These encouraging early-phase results have paved the way for later-stage clinical development to further establish the efficacy and safety profile of this novel C3 inhibitor across a range of indications. The detailed methodologies and quantitative outcomes presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of complement-mediated diseases.
References
- 1. Spectral domain optical coherence tomographic imaging of geographic atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apellis Provides 24-Month Update from Phase 1b Study of Pegcetacoplan in Patients with Geographic Atrophy | Nasdaq [nasdaq.com]
- 3. High-resolution spectral domain-OCT imaging in geographic atrophy associated with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of C3 with pegcetacoplan results in normalization of hemolysis markers in paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Fundus Autofluorescence Images to Predict Geographic Atrophy Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Safety and Efficacy of Pegcetacoplan in a Phase 2 Study of Patients with C3 Glomerulopathy and Other Complement-Mediated Glomerular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apellis Provides 24-Month Update from Phase 1b Study of Pegcetacoplan in Patients with Geographic Atrophy - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. epidarex.com [epidarex.com]
- 11. streetinsider.com [streetinsider.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Evaluation of Geographic Atrophy from Color Photographs and Fundus Autofluorescence Images: AREDS2 Report Number 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tvst.arvojournals.org [tvst.arvojournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Positive One-Year Data from Phase 2 Study of Pegcetacoplan in Post-Transplant Recurrence of C3G and IC-MPGN Presented as Late-Breaker at ERA Congress - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 17. firstwordpharma.com [firstwordpharma.com]
A Technical Guide to Pegcetacoplan Acetate for Geographic Atrophy Secondary to Age-Related Macular Degeneration
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Geographic Atrophy (GA) is an advanced, irreversible form of age-related macular degeneration (AMD) characterized by the progressive loss of retinal pigment epithelium (RPE), photoreceptors, and choriocapillaris, leading to permanent central vision loss.[1][2] The pathophysiology of GA is complex, with the dysregulation of the complement cascade, a key component of the innate immune system, being strongly implicated in its progression.[1][3] Pegcetacoplan (Syfovre®) is a targeted therapy designed to modulate this pathway and is the first treatment approved by the U.S. Food and Drug Administration (FDA) for GA.[4][5] This document provides a comprehensive technical overview of its mechanism of action, clinical development, and performance data.
Molecule Profile
Chemical Structure and Formulation
Pegcetacoplan is a symmetrical molecule composed of two identical synthetic cyclic pentadecapeptides covalently bound to the ends of a linear 40-kiloDalton (kDa) polyethylene (B3416737) glycol (PEG) polymer.[6][7] This PEGylation enhances the molecule's pharmacokinetic profile, improving its stability and half-life.[6] The molecular weight of pegcetacoplan is approximately 43.5 kDa, with a molecular formula of C₁₉₇₀H₃₈₄₈N₅₀O₉₄₇S₄.[7][8] For ophthalmic use, it is formulated as a sterile, clear, colorless to slightly yellowish aqueous solution for intravitreal injection at a dose of 15 mg in 0.1 mL (150 mg/mL solution).[3]
Mechanism of Action
The complement system is a critical convergence point in the pathogenesis of GA.[3] Pegcetacoplan is a targeted C3 inhibitor that binds with high affinity to complement protein C3 and its activation fragment, C3b.[3][6][9] This action occurs at a central, upstream point in the complement cascade, allowing it to regulate all three activation pathways: classical, lectin, and alternative.[6] By binding to C3 and C3b, pegcetacoplan prevents their cleavage and the subsequent generation of downstream effectors of complement activation, including the anaphylatoxin C3a, opsonin iC3b, anaphylatoxin C5a, and the lytic membrane attack complex (MAC).[3][6][10] This comprehensive control of the complement cascade is designed to reduce the local inflammation and cellular damage that drive GA lesion progression.[6][11]
Clinical Development Program
The efficacy and safety of pegcetacoplan for GA were evaluated in a comprehensive clinical program, including the Phase 2 FILLY trial and the pivotal Phase 3 OAKS and DERBY trials, followed by the GALE long-term extension study.
Experimental Protocols: OAKS & DERBY
The OAKS (NCT03525613) and DERBY (NCT03525600) studies were two parallel, 24-month, multicenter, randomized, double-masked, sham-controlled Phase 3 trials designed to assess the efficacy and safety of pegcetacoplan in patients with GA secondary to AMD.[12][13]
-
Patient Population: The trials enrolled 1,258 patients aged 60 years or older with a Best-Corrected Visual Acuity (BCVA) of 24 ETDRS letters (approx. 20/320) or better and a total GA area between 2.5 and 17.5 mm².[13] Patients with active or prior choroidal neovascularization (CNV) in the study eye were excluded.[13]
-
Randomization and Treatment: Patients were randomized in a 2:2:1:1 ratio to one of four arms:
-
Pegcetacoplan 15 mg administered monthly (PM).
-
Pegcetacoplan 15 mg administered every other month (PEOM).
-
Sham injection administered monthly.
-
Sham injection administered every other month.[12]
-
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the total area of GA lesions at Month 12, as measured by fundus autofluorescence (FAF).[12]
-
Secondary Endpoints: Key secondary endpoints were evaluated at 24 months and included lesion growth, BCVA, reading speed, and patient-reported outcomes (NEI VFQ-25).[12] The OAKS study also included microperimetry as a prespecified secondary endpoint.[12][14]
References
- 1. Advancements in the treatment of geographic atrophy: focus on pegcetacoplan in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pegcetacoplan treatment for geographic atrophy due to age-related macular degeneration: a plain language summary of the FILLY study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pegcetacoplan (Geographic Atrophy) (Local) Monograph for Professionals - Drugs.com [drugs.com]
- 4. Pegcetacoplan for the treatment of geographic atrophy due to age-related macular degeneration: a plain language summary of OAKS and DERBY clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texasretina.com [texasretina.com]
- 6. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. sobi.com [sobi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibition of C3 with pegcetacoplan results in normalization of hemolysis markers in paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pegcetacoplan, a Peptide Drug Targeting Complement C3, Helps in the Treatment of Ophthalmic Diseases and Rare Diseases – Creative Biolabs Complement Therapeutics Blog [creative-biolabs.com]
- 12. apellismedicalhub.com [apellismedicalhub.com]
- 13. DERBY/OAKS - VBS Academy [vba.vitbucklesociety.org]
- 14. physiciansweekly.com [physiciansweekly.com]
Methodological & Application
Application Notes and Protocols: Pegcetacoplan Acetate in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for pegcetacoplan acetate (B1210297) as investigated in various clinical trials. The information is intended to guide researchers and professionals in understanding the clinical application of this targeted C3 therapy.
Mechanism of Action
Pegcetacoplan is a targeted C3 therapy designed to regulate the complement cascade, a key component of the innate immune system.[1][2][3][4][5] Dysregulation of this cascade is implicated in the pathogenesis of several diseases. Pegcetacoplan acts by binding to complement protein C3 and its activation fragment C3b, thereby controlling the cleavage of C3 and preventing the generation of downstream effectors of complement activation.[4][5] This upstream inhibition modulates both C3b-mediated extravascular hemolysis and terminal complement-mediated intravascular hemolysis.[4]
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3, making it a central point for therapeutic intervention.[6][7] By targeting C3, pegcetacoplan has the potential to provide broad control over complement-mediated inflammation and cell damage.
Complement Signaling Pathway and Pegcetacoplan Inhibition
Caption: Complement cascade and the inhibitory action of Pegcetacoplan on C3.
Dosage and Administration in Clinical Trials
The dosage and administration of pegcetacoplan vary depending on the indication and the specific clinical trial protocol. Below are summary tables of dosing regimens for Paroxysmal Nocturnal Hemoglobinuria (PNH), Geographic Atrophy (GA), C3 Glomerulopathy (C3G), and Amyotrophic Lateral Sclerosis (ALS).
Table 1: Pegcetacoplan Dosage for Paroxysmal Nocturnal Hemoglobinuria (PNH)
| Trial Phase | Patient Population | Dosage | Route of Administration | Frequency | Notes |
| Phase 3 (PEGASUS) | Adults with PNH and inadequate response to eculizumab | 1080 mg | Subcutaneous | Twice weekly | Patients were on a stable dose of eculizumab for at least 3 months prior to the trial.[8][9] |
| Phase 3 (PRINCE) | Complement inhibitor-naïve adults with PNH | 1080 mg | Subcutaneous | Twice weekly | Compared against supportive care.[8] |
| Long-term Extension | Adults with PNH who participated in a prior pegcetacoplan trial | 1080 mg | Subcutaneous | Twice weekly or every three days | Dose adjustments to every three days were permitted for patients with lactate (B86563) dehydrogenase (LDH) levels >2x the upper limit of normal.[8][10] |
Table 2: Pegcetacoplan Dosage for Geographic Atrophy (GA)
| Trial Phase | Patient Population | Dosage | Route of Administration | Frequency | Notes |
| Phase 3 (OAKS & DERBY) | Adults with GA secondary to Age-Related Macular Degeneration (AMD) | 15 mg (0.1 mL of 150 mg/mL solution) | Intravitreal Injection | Monthly or Every Other Month | The recommended dose for the approved product (SYFOVRE) is once every 25 to 60 days.[11][12] |
| Phase 2 (FILLY) | Adults with GA secondary to AMD | 15 mg | Intravitreal Injection | Monthly or Every Other Month | Demonstrated a reduction in the growth of the square-root GA-area compared to controls. |
Table 3: Pegcetacoplan Dosage for C3 Glomerulopathy (C3G) and other Complement-Mediated Glomerular Diseases
| Trial Phase | Patient Population | Dosage | Route of Administration | Frequency | Notes |
| Phase 2 | Adults with C3G | 360 mg transitioning to 1080 mg | Subcutaneous | Daily, then twice weekly | Patients could transition to 1080 mg twice weekly after at least 24 weeks.[13] |
| Phase 3 (VALIANT) | Adults and adolescents (≥12 years) with C3G or IC-MPGN | Not specified, but likely similar to other subcutaneous dosing | Subcutaneous | Twice weekly | Study to evaluate efficacy and safety based on reduction in proteinuria.[14][15] |
Table 4: Pegcetacoplan Dosage for Amyotrophic Lateral Sclerosis (ALS)
| Trial Phase | Patient Population | Dosage | Route of Administration | Frequency | Notes |
| Phase 2 (MERIDIAN) | Adults with sporadic ALS | Not explicitly stated in provided results | Subcutaneous | Twice weekly | The trial did not meet its primary or secondary endpoints and was discontinued.[16] |
Experimental Protocols
The following protocols are generalized from information reported in clinical trial documentation. Researchers must always refer to the specific, approved protocol for any given study.
Protocol 1: Subcutaneous Administration of Pegcetacoplan
1. Patient Preparation and Vaccination:
-
Patients must be vaccinated against encapsulated bacteria, including Streptococcus pneumoniae, Neisseria meningitidis (types A, C, W, Y, and B), and Haemophilus influenzae type B at least 2 weeks prior to the first dose.[13][14]
-
If immediate initiation of pegcetacoplan is required, antibacterial drug prophylaxis should be provided for 2 weeks post-vaccination.
2. Drug Preparation:
-
Pegcetacoplan is typically supplied in a single-dose vial.
-
Allow the vial to reach room temperature before administration.
-
Visually inspect the solution for particulate matter and discoloration. The solution should be clear to slightly opalescent and colorless to light yellow.
3. Administration Procedure:
-
Pegcetacoplan is administered via subcutaneous infusion using a commercially available infusion pump.
-
The recommended infusion sites are the abdomen, thighs, or upper arms.
-
Rotate infusion sites with each administration.
-
The infusion is typically administered over approximately 30-60 minutes.
-
Patients or caregivers may be trained to self-administer the infusion at home.[14][17]
4. Patient Monitoring:
-
Monitor for signs and symptoms of infusion-related reactions.
-
For PNH, monitor lactate dehydrogenase (LDH) levels to assess for hemolysis.[16] A dose increase to 1080 mg every three days may be considered if LDH levels are greater than 2 times the upper limit of normal.[8]
-
For C3G, monitor proteinuria (e.g., urine protein-to-creatinine ratio) and serum C3 levels.[13]
-
Regularly monitor for early signs of infections, particularly from encapsulated bacteria.[16]
Protocol 2: Intravitreal Administration of Pegcetacoplan
1. Patient Preparation:
-
Administer adequate anesthesia and a broad-spectrum microbicide prior to the injection.
2. Drug Preparation:
-
Pegcetacoplan for intravitreal injection is supplied in a single-dose vial.
-
Visually inspect the vial for particulate matter and discoloration.
3. Administration Procedure:
-
The intravitreal injection must be performed by a qualified physician under aseptic conditions, which includes the use of surgical hand disinfection, sterile gloves, a sterile drape, and a sterile eyelid speculum (or equivalent).
-
Inject 0.1 mL of the 150 mg/mL solution into the vitreous cavity.
-
The injection should be administered into the mid-vitreous, 3.5-4.0 mm posterior to the limbus, avoiding the horizontal meridian and aiming towards the center of the globe.
4. Post-Injection Monitoring:
-
Immediately following the injection, monitor for elevation in intraocular pressure.
-
Evaluate for perfusion of the optic nerve head immediately post-injection.
-
Patients should be instructed to report any symptoms suggestive of endophthalmitis or retinal detachment without delay.[11]
-
Monitor for ocular adverse events such as ocular discomfort, vitreous floaters, and conjunctival hemorrhage.[18]
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a pegcetacoplan clinical trial, from patient recruitment to long-term follow-up.
Caption: Generalized workflow of a Pegcetacoplan clinical trial.
References
- 1. Pegcetacoplan - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 3. Pegcetacoplan: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of Pegcetacoplan? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Complement component 3 - Wikipedia [en.wikipedia.org]
- 8. Clinical Review - Pegcetacoplan (Empaveli) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pegcetacoplan eye injections: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 10. Management of acute breakthrough hemolysis with intensive pegcetacoplan dosing in patients with PNH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYFOVRE® (pegcetacoplan injection) clinical trial program [syfovreecp.com]
- 12. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, sham-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Safety and Efficacy of Pegcetacoplan in a Phase 2 Study of Patients with C3 Glomerulopathy and Other Complement-Mediated Glomerular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. sobi.com [sobi.com]
- 17. A Study of Pegcetacoplan in Pediatric Patients With Paroxysmal Nocturnal Hemoglobinuria (PNH) [ctv.veeva.com]
- 18. assets.ctfassets.net [assets.ctfassets.net]
Application Notes: Quantitative Analysis of Pegcetacoplan Acetate in Human Serum
Introduction
Pegcetacoplan acetate (B1210297) is a therapeutic agent designed to inhibit the complement system, a critical component of the innate immune response. It is a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol (PEG) polymer, which specifically binds to complement protein C3 and its activation fragment C3b.[1][2] By targeting the central protein of the complement cascade, pegcetacoplan provides broad inhibition of all three activation pathways (classical, lectin, and alternative), preventing the generation of downstream effectors that lead to cell lysis, inflammation, and opsonization.[1] This mechanism is crucial for managing diseases driven by complement overactivation, such as paroxysmal nocturnal hemoglobinuria (PNH) and geographic atrophy (GA).[1][2]
Accurate quantification of pegcetacoplan in serum is essential for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, enabling researchers and clinicians to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to correlate drug exposure with therapeutic efficacy and safety. These application notes provide detailed protocols and comparative data for the primary analytical methods used to measure pegcetacoplan concentrations in serum samples.
Mechanism of Action: Pegcetacoplan
Pegcetacoplan acts as a proximal inhibitor of the complement cascade. It binds to C3 and C3b, preventing the cleavage of C3 into C3a and C3b, and thereby blocking the amplification of the complement response and the formation of the downstream membrane attack complex (MAC).[1][3][4] This dual action controls both intravascular and extravascular hemolysis in diseases like PNH.[2][4]
Pharmacokinetic Profile of Pegcetacoplan
Understanding the expected concentration range of pegcetacoplan in serum is critical for selecting and validating an appropriate analytical method. The following table summarizes key pharmacokinetic parameters observed in clinical studies following different administration routes.
| Parameter | Subcutaneous (PNH Patients) | Intravitreal (GA Patients) | Reference(s) |
| Dose Regimen | 1080 mg twice weekly | 15 mg monthly or every other month | [5] |
| Time to Max Concentration (Tmax) | 4.5 - 6.0 days | 7 - 14 days | [2][5][6] |
| Steady-State Trough Conc. (Cmin,ss) | 655 - 706 µg/mL | 0.2 - 1.0 µg/mL | [5][6] |
| Steady-State Max Conc. (Cmax,ss) | Not Reported | 1.5 - 2.2 µg/mL | [5] |
| Volume of Distribution (Vd) | ~3.9 L | ~1.85 L | [2][5] |
| Elimination Half-Life (T1/2) | ~8.0 days | ~4.5 days | [6][7] |
Data presented as mean or median values. GA: Geographic Atrophy; PNH: Paroxysmal Nocturnal Hemoglobinuria.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules, peptides, and proteins in complex biological matrices like serum. It offers high sensitivity and specificity by separating the analyte from matrix components chromatographically before detecting it based on its unique mass-to-charge ratio. Bioanalytical methods for determining serum pegcetacoplan concentration in clinical studies have been validated using LC-MS/MS.[8]
Experimental Workflow: LC-MS/MS
Detailed Protocol: LC-MS/MS
This protocol is a representative procedure based on established methods for peptide quantification.
-
Preparation of Standards and Quality Controls (QCs)
-
Prepare a stock solution of Pegcetacoplan reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Serially dilute the stock solution to create calibration standards (e.g., 0.1 to 10 µg/mL) and QC samples (low, mid, high) in blank human serum.
-
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of serum sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the pegcetacoplan peptide) in acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
Liquid Chromatography Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate for peptide elution (e.g., 5-95% B over 5 minutes).
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both pegcetacoplan and the internal standard must be optimized.
-
Source Parameters: Optimize gas flows, ion spray voltage, and temperature for maximum signal intensity.
-
-
Data Analysis
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of pegcetacoplan in unknown samples and QCs from the calibration curve.
-
Method Validation Parameters
The following table summarizes typical performance characteristics for a validated LC-MS/MS method.
| Parameter | Typical Value | Description |
| Lower Limit of Quantification (LLOQ) | 0.10 µg/mL | The lowest concentration that can be measured with acceptable precision and accuracy.[9] |
| Linear Range | 0.1 - 10 µg/mL | The concentration range over which the assay is linear and accurate. |
| Intra-day Precision (%CV) | < 15% | The precision of measurements within a single analytical run. |
| Inter-day Precision (%CV) | < 15% | The precision of measurements across different analytical runs. |
| Accuracy (%RE) | ± 15% | The closeness of the measured value to the true value. |
| Matrix Effect | Minimal | The effect of serum components on the ionization of the analyte. |
| Recovery | Consistent & Reproducible | The efficiency of the extraction process. |
Method 2: Ligand Binding Assay (Enzyme-Linked Immunosorbent Assay - ELISA)
While LC-MS/MS measures the peptide directly, ligand-binding assays like ELISA are commonly used for larger molecules and can be adapted for pegylated peptides. ELISA relies on the specific binding of antibodies to the target analyte. For immunogenicity testing of pegcetacoplan, ELISA-based assays have been used to detect antibodies against both the peptide and PEG moieties.[8][10] A similar "sandwich" ELISA format can be developed for quantification.
Experimental Workflow: Sandwich ELISA
References
- 1. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics of Pegcetacoplan in Patients with Geographic Atrophy or Neovascular Age-related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Population Pharmacokinetics of Pegcetacoplan in Patients with Geographic Atrophy or Neovascular Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Cell-Based Assays to Measure C3 Inhibition by Pegcetacoplan Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegcetacoplan acetate (B1210297) is a targeted C3 therapy designed to regulate the complement cascade, a crucial part of the innate immune system.[1] Dysregulation of the complement system is implicated in the pathogenesis of numerous diseases. Pegcetacoplan, a PEGylated cyclic peptide, binds to C3 and its activation fragment C3b, thereby inhibiting their central role in the amplification of the complement cascade.[1][2] This inhibitory action prevents both intravascular and extravascular hemolysis, making it an effective treatment for conditions like paroxysmal nocturnal hemoglobinuria (PNH).[3][4]
These application notes provide detailed protocols for key cell-based assays to evaluate the inhibitory activity of Pegcetacoplan on the complement C3 protein. The included assays are essential tools for preclinical and clinical research, enabling the quantification of complement inhibition and the elucidation of the mechanism of action of C3 inhibitors.
Signaling Pathway: The Complement Cascade and Point of Inhibition
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3, a pivotal event that initiates the downstream effector functions of the complement system. Pegcetacoplan exerts its inhibitory effect at this central point.
Quantitative Data Summary
The following table summarizes the effective concentrations of Pegcetacoplan from both in vitro and clinical studies. This data provides a reference for expected therapeutic ranges and for designing in vitro experiments.
| Parameter | Assay/Model | Value | Reference |
| EC50 for Hemoglobin Increase | Exposure-Response Model (Clinical Data) | 337 µg/mL | [5] |
| EC50 for LDH Decrease | Exposure-Response Model (Clinical Data) | 187 µg/mL | [5] |
| Effective Concentration | In vitro ALS Neuromuscular Junction Model | 50 µg/mL | [6] |
| Effective Concentration | In vitro ALS Neuromuscular Junction Model | 100 µg/mL | [6] |
Experimental Protocols
Classical Pathway Hemolytic (CH50) Assay
This assay measures the total functional activity of the classical complement pathway. It determines the dilution of a serum sample required to lyse 50% of a standardized suspension of antibody-sensitized sheep red blood cells (SRBCs). Inhibition of this pathway by Pegcetacoplan will result in a higher concentration of serum being required to achieve 50% lysis.
Materials:
-
Sheep Red Blood Cells (SRBCs)
-
Anti-SRBC antibody (hemolysin)
-
Veronal Buffered Saline (VBS)
-
Normal human serum (as complement source)
-
Pegcetacoplan acetate
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Preparation of Sensitized SRBCs:
-
Wash SRBCs three times with VBS.
-
Resuspend the washed SRBCs to a concentration of 1 x 10⁸ cells/mL in VBS.
-
Add an optimal concentration of anti-SRBC antibody to the SRBC suspension and incubate at 37°C for 30 minutes.
-
-
Assay Procedure:
-
Prepare serial dilutions of the normal human serum in VBS.
-
Prepare a range of concentrations of Pegcetacoplan to be tested.
-
In a 96-well plate, add a fixed volume of each Pegcetacoplan concentration to the wells.
-
Add the serially diluted serum to the wells containing Pegcetacoplan.
-
Add the sensitized SRBC suspension to all wells.
-
Include control wells:
-
0% lysis control (sensitized SRBCs in VBS only).
-
100% lysis control (sensitized SRBCs in distilled water).
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Data Analysis:
-
Centrifuge the plate to pellet the intact SRBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 541 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each serum dilution and Pegcetacoplan concentration.
-
Plot the percentage of hemolysis against the serum dilution for each Pegcetacoplan concentration to determine the CH50 value. An increase in the CH50 value indicates inhibition of the classical pathway.
-
Alternative Pathway Hemolytic (AH50) Assay
This assay measures the functional activity of the alternative complement pathway. It is similar to the CH50 assay but uses unsensitized rabbit red blood cells (RRBCs) in a buffer that facilitates alternative pathway activation.
Materials:
-
Rabbit Red Blood Cells (RRBCs)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB-Mg-EGTA)
-
Normal human serum
-
This compound
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Preparation of RRBCs:
-
Wash RRBCs three times with GVB-Mg-EGTA buffer.
-
Resuspend the washed RRBCs to a concentration of 1 x 10⁸ cells/mL in GVB-Mg-EGTA.
-
-
Assay Procedure:
-
Prepare serial dilutions of the normal human serum in GVB-Mg-EGTA buffer.
-
Prepare a range of concentrations of Pegcetacoplan.
-
In a 96-well plate, add a fixed volume of each Pegcetacoplan concentration to the wells.
-
Add the serially diluted serum to the wells containing Pegcetacoplan.
-
Add the RRBC suspension to all wells.
-
Include 0% and 100% lysis controls as in the CH50 assay.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Data Analysis:
-
Centrifuge the plate and measure the absorbance of the supernatant at 414 nm.
-
Calculate the percentage of hemolysis and determine the AH50 value for each Pegcetacoplan concentration.
-
C3b/iC3b Deposition Assay by Flow Cytometry
This assay directly measures the deposition of C3 fragments (C3b and its inactive form, iC3b) on the surface of target cells, providing a direct readout of C3 activation and its inhibition by Pegcetacoplan.
Materials:
-
Target cells (e.g., PNH patient-derived red blood cells, or a cell line susceptible to complement attack)
-
Normal human serum
-
This compound
-
Fluorescently labeled anti-human C3b/iC3b antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Wash target cells and resuspend to a concentration of 1 x 10⁶ cells/mL in a suitable buffer.
-
-
Complement Activation and Inhibition:
-
In a series of tubes, incubate the target cells with a fixed concentration of normal human serum and serial dilutions of Pegcetacoplan.
-
Include a positive control (cells with serum, no inhibitor) and a negative control (cells with heat-inactivated serum).
-
Incubate at 37°C for 30-60 minutes.
-
-
Staining:
-
Wash the cells twice with cold flow cytometry buffer to stop the reaction and remove unbound complement proteins.
-
Resuspend the cells in the flow cytometry buffer containing the fluorescently labeled anti-C3b/iC3b antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells again to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the cell population to quantify the amount of C3b/iC3b deposited on the cell surface. A decrease in MFI indicates inhibition of C3 deposition by Pegcetacoplan.
-
Conclusion
The cell-based assays described in these application notes are robust and reproducible methods for quantifying the inhibitory effect of Pegcetacoplan on the complement C3 protein. The CH50 and AH50 assays provide a functional readout of the classical and alternative pathways, respectively, while the C3b/iC3b deposition assay offers a direct measure of C3 activation at the cell surface. Together, these assays are invaluable tools for the preclinical and clinical development of C3 inhibitors, enabling a comprehensive characterization of their potency and mechanism of action.
References
- 1. Pegcetacoplan: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C3 inhibition with pegcetacoplan in subjects with paroxysmal nocturnal hemoglobinuria treated with eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel targeted C3 inhibitor pegcetacoplan for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of C3 with pegcetacoplan results in normalization of hemolysis markers in paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PB2054: EXPOSURE-RESPONSE ANALYSES OF PEGCETACOPLAN IN PATIENTS WITH PAROXYSMAL NOCTURNAL HEMOGLOBINURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdaconference.org [mdaconference.org]
Application Notes and Protocols for Assessing Hemolysis in PNH Models Treated with Pegcetacoplan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by chronic complement-mediated intravascular and extravascular hemolysis.[1][2] The disease arises from a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells.[3][4] This deficiency makes red blood cells susceptible to destruction by the complement system. Pegcetacoplan, a C3 inhibitor, offers a novel therapeutic approach by targeting the complement cascade more proximally than C5 inhibitors, thereby controlling both intravascular and C3-mediated extravascular hemolysis.[1][3][5][6] This document provides detailed protocols for assessing hemolysis in PNH models treated with Pegcetacoplan, focusing on key laboratory assays and data interpretation.
Mechanism of Action of Pegcetacoplan in PNH
Pegcetacoplan is a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol (PEG) polymer that specifically binds to complement protein C3 and its activation fragment C3b.[5] By inhibiting C3, Pegcetacoplan effectively blocks all three pathways of complement activation (classical, lectin, and alternative), preventing the generation of downstream effectors, including the membrane attack complex (MAC) responsible for intravascular hemolysis and C3b opsonization that leads to extravascular hemolysis.[1][5]
Caption: Mechanism of action of Pegcetacoplan in the complement cascade.
Key Experimental Protocols
Accurate assessment of hemolysis is crucial for evaluating the efficacy of Pegcetacoplan in PNH models. The following protocols describe the principal assays used to monitor intravascular and extravascular hemolysis.
Lactate (B86563) Dehydrogenase (LDH) Assay for Intravascular Hemolysis
Principle: LDH is an intracellular enzyme released into the bloodstream upon red blood cell lysis. Elevated LDH levels are a key biomarker of intravascular hemolysis.[7]
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Spectrophotometer
-
Commercially available LDH assay kit (e.g., colorimetric or UV-based)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Sample Collection: Collect whole blood from the PNH model into EDTA tubes.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate plasma from red blood cells.
-
Sample Preparation: Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cell pellet. If necessary, dilute the plasma with PBS according to the assay kit's instructions.
-
LDH Measurement:
-
Follow the manufacturer's protocol for the chosen LDH assay kit.
-
Typically, this involves adding the plasma sample to a reaction mixture containing lactate and NAD+.
-
The conversion of lactate to pyruvate (B1213749) is coupled with the reduction of NAD+ to NADH, which can be measured by the change in absorbance at 340 nm (for UV-based assays) or through a colorimetric reaction.
-
-
Data Analysis: Calculate the LDH activity (U/L) based on the rate of change in absorbance and the dilution factor. Compare LDH levels before and after Pegcetacoplan treatment. A significant decrease in LDH indicates a reduction in intravascular hemolysis.[4][8]
Caption: Experimental workflow for the LDH assay.
Flow Cytometry for PNH Clone Size and Red Blood Cell Phenotyping
Principle: Flow cytometry is the gold standard for diagnosing and monitoring PNH.[9] It quantifies the percentage of GPI-deficient (PNH) cells in different hematopoietic lineages. For red blood cells (RBCs), it can distinguish between Type I (normal), Type II (partial GPI-anchor deficiency), and Type III (complete GPI-anchor deficiency) cells.[10][11]
Materials:
-
Whole blood collected in EDTA tubes
-
Flow cytometer
-
Fluorescently labeled monoclonal antibodies against GPI-anchored proteins (e.g., CD59, CD55) and lineage-specific markers (e.g., CD235a for RBCs, CD15 for granulocytes, CD64 for monocytes).
-
Fluorescent aerolysin (FLAER), a reagent that binds to GPI anchors.
-
Lysing solution
-
Sheath fluid
Protocol:
-
Sample Preparation:
-
Aliquot whole blood into flow cytometry tubes.
-
Add a cocktail of fluorescently labeled antibodies and FLAER to each tube.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Red Blood Cell Lysis (for white blood cell analysis):
-
Add a commercial lysing solution to the tubes designated for white blood cell analysis and incubate as per the manufacturer's instructions.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the cell pellet with PBS.
-
-
Data Acquisition:
-
Resuspend the cells in sheath fluid.
-
Acquire data on a calibrated flow cytometer. Collect a sufficient number of events (e.g., >100,000) for accurate quantification of small PNH clones.
-
-
Data Analysis:
-
Gate on the cell population of interest (RBCs, granulocytes, monocytes) using forward and side scatter properties and lineage-specific markers.
-
Within the gated population, analyze the expression of GPI-anchored proteins (e.g., CD59) and FLAER binding to identify and quantify the PNH clone size.[10]
-
For RBCs, differentiate between Type I (CD59-positive), Type II (CD59-dim), and Type III (CD59-negative) populations.[11] An increase in the proportion of PNH RBCs (Type II and III), particularly towards the size of the granulocyte PNH clone, is expected with effective Pegcetacoplan therapy due to the protection of these cells from hemolysis.[12]
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in tables to facilitate comparison between treatment groups and over time.
Table 1: Key Biomarkers for Assessing Hemolysis in PNH Models Treated with Pegcetacoplan
| Parameter | Assay | Significance in PNH | Expected Outcome with Pegcetacoplan |
| Lactate Dehydrogenase (LDH) | Spectrophotometry | Marker of intravascular hemolysis.[7] | Significant decrease towards normal levels.[4][8] |
| Hemoglobin (Hb) | Complete Blood Count | Indicates oxygen-carrying capacity; low in anemia. | Stabilization and increase to normal or near-normal levels.[4][12] |
| Reticulocyte Count | Complete Blood Count | Marker of bone marrow response to anemia. | Normalization from elevated levels.[12] |
| Bilirubin (Indirect) | Spectrophotometry | Product of heme catabolism; elevated in hemolysis. | Decrease to normal levels.[12] |
| Haptoglobin | Immunoassay | Binds free hemoglobin; depleted in intravascular hemolysis. | Increase to normal levels. |
| PNH Red Blood Cell (RBC) Clone Size | Flow Cytometry | Percentage of GPI-deficient RBCs. | Increase in clone size, approaching the size of the PNH granulocyte clone.[12] |
| PNH Granulocyte/Monocyte Clone Size | Flow Cytometry | Represents the underlying size of the PNH clone in hematopoietic stem cells. | Remains relatively stable. |
Table 2: Example of Data Summary for a Pre-clinical PNH Model Study
| Treatment Group | Time Point | LDH (U/L) | Hemoglobin (g/dL) | PNH RBC Clone (%) | PNH Granulocyte Clone (%) |
| Vehicle Control | Baseline | 1500 ± 150 | 7.5 ± 0.5 | 35 ± 5 | 60 ± 5 |
| Week 4 | 1600 ± 180 | 7.2 ± 0.6 | 32 ± 6 | 61 ± 4 | |
| Pegcetacoplan | Baseline | 1550 ± 160 | 7.4 ± 0.4 | 38 ± 6 | 62 ± 6 |
| Week 4 | 250 ± 50 | 12.5 ± 0.8 | 58 ± 7 | 63 ± 5 | |
| Data presented as mean ± standard deviation. |
Conclusion
The assessment of hemolysis in PNH models treated with Pegcetacoplan requires a multi-faceted approach. The protocols outlined in this document for LDH assay and flow cytometry provide a robust framework for quantifying the therapeutic efficacy of Pegcetacoplan in controlling both intravascular and extravascular hemolysis. Consistent and standardized application of these methods will yield high-quality, reproducible data crucial for the development and evaluation of novel PNH therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pegcetacoplan controls hemolysis in complement inhibitor–naive patients with paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 6. Pegcetacoplan: A New Opportunity for Complement Inhibition in PNH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnhnews.com [pnhnews.com]
- 8. Pegcetacoplan controls hemolysis in complement inhibitor-naive patients with paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
- 10. cytometry.org [cytometry.org]
- 11. thebloodproject.com [thebloodproject.com]
- 12. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Pegcetacoplan Acetate Subcutaneous Delivery
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the subcutaneous delivery of Pegcetacoplan acetate (B1210297) in an experimental setting.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the subcutaneous administration of Pegcetacoplan acetate.
Injection Site Reactions (ISRs)
Q1: My animal model is exhibiting redness, swelling, and/or hardness at the injection site. What are these reactions and how can I manage them?
A1: These are common injection site reactions (ISRs) associated with subcutaneous drug delivery. Pegcetacoplan has been observed to cause ISRs such as erythema (redness), induration (hardness), and swelling.[1][2][3][4] While generally mild and transient, proper management is crucial for animal welfare and data integrity.
Troubleshooting Steps:
-
Confirm Proper Injection Technique: Ensure the injection is administered subcutaneously and not intradermally or intramuscularly. The needle should penetrate the skin and move freely in the subcutaneous space.
-
Rotate Injection Sites: Consistently rotating the injection site for each administration is critical to prevent skin problems and minimize the severity of ISRs.[5][6][7][8] Recommended sites in human use that can be adapted for animal models include the abdomen, thighs, and upper back. Ensure new injection sites are at least 3 inches away from previous ones.
-
Allow Solution to Reach Room Temperature: Before injection, allow the Pegcetacoplan solution to warm to room temperature for approximately 30 minutes.[5][7][8][9] Do not use any external heat source for warming.[5][7] Injecting a cold solution can contribute to pain and irritation.
-
Monitor and Document: Carefully observe and document the severity and duration of ISRs. Note the specific type of reaction (e.g., erythema, edema, pain). This will help in assessing the effectiveness of your management strategies.
-
Consider Formulation Components: While the core formulation is established, be aware of the excipients (e.g., sorbitol, acetic acid) and their potential to cause localized reactions in sensitive models.[4]
Infusion Pump and Delivery Device Issues
Q2: The infusion pump is alarming during Pegcetacoplan delivery. How do I troubleshoot this?
A2: Infusion pump alarms can be triggered by several factors, including occlusions, air in the line, or low battery. A systematic approach is necessary to identify and resolve the issue promptly.
Troubleshooting Steps:
-
Occlusion Alarm: This indicates a blockage in the fluid pathway.
-
Check the Tubing: Inspect the entire length of the tubing for any kinks, clamps that have not been released, or visible obstructions.[10][11][12]
-
Examine the Infusion Site: Ensure the cannula is not bent or kinked at the insertion site. Check for signs of inflammation or tissue hardening that might impede fluid dispersion.[10][13]
-
Verify Syringe Placement: Confirm the syringe is correctly seated in the pump and that the plunger can move freely.
-
Flush the Line (if applicable and appropriate for the study protocol): If a blockage is suspected within the cannula, and your protocol allows, you may need to replace the infusion set.
-
-
Air-in-Line Alarm: This suggests air has entered the infusion tubing.
-
Inspect the Tubing and Syringe: Carefully examine the syringe and tubing for any visible air bubbles.
-
Prime the Tubing: If air is present, disconnect the tubing from the subject and re-prime the line according to the pump manufacturer's instructions until all air is expelled.[3][4][14][15][16][17][18]
-
Check Connections: Ensure all connections between the syringe, tubing, and cannula are secure to prevent air from being drawn into the system.
-
-
Low Battery Alarm: This is a straightforward issue indicating the pump's battery is depleted.
Diagram: Troubleshooting Infusion Pump Alarms
Caption: Troubleshooting workflow for common infusion pump alarms.
Frequently Asked Questions (FAQs)
Q3: What is the recommended subcutaneous dosage and administration frequency for Pegcetacoplan in pre-clinical models?
A3: In human clinical trials for Paroxysmal Nocturnal Hemoglobinuria (PNH), the standard dose is 1080 mg administered subcutaneously twice a week.[3][5][6][7][21][22] For animal studies, the dosage needs to be scaled appropriately based on the animal's weight and the specific research question. For instance, in studies with cynomolgus monkeys, doses have ranged from 7 mg/kg/day to 28 mg/kg/day.[5][6] It is crucial to perform dose-ranging studies to determine the optimal dose for your specific model and experimental endpoint.
Q4: What is the typical volume of a subcutaneous Pegcetacoplan injection and how is it administered?
A4: The clinical formulation of Pegcetacoplan is supplied at a concentration of 54 mg/mL, and a standard 1080 mg dose corresponds to a 20 mL volume.[5][6][7] This large volume is typically administered as a subcutaneous infusion over approximately 30 to 60 minutes using a commercially available infusion pump.[5][7][8][12][14][23] For animal studies, the volume will be dependent on the scaled dose and may require an appropriately sized infusion pump and syringe.
Q5: Are there any specific storage and handling requirements for this compound?
A5: Yes, Pegcetacoplan should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light by keeping it in its original carton.[7][11] It should not be frozen.[11] Before administration, the vial should be allowed to reach room temperature for about 30 minutes without using any external warming methods.[5][7][8][9] The solution should be clear, colorless to slightly yellowish, and free of particles.[5][7]
Q6: What is the mechanism of action of Pegcetacoplan?
A6: Pegcetacoplan is a C3 complement inhibitor.[10][13] It binds to complement protein C3 and its activation fragment C3b, thereby blocking the central step in the complement cascade. This inhibition prevents the generation of downstream effectors of complement activation, including the formation of the membrane attack complex (MAC) and the opsonization of cells, which are responsible for intravascular and extravascular hemolysis in PNH.[10][13][24]
Diagram: Pegcetacoplan Mechanism of Action in the Complement Cascade
Caption: Pegcetacoplan inhibits the complement cascade at C3.
Data Presentation
Table 1: Incidence of Common Injection Site Reactions (ISRs) with Pegcetacoplan
| Reaction Type | Incidence in PEGASUS Trial (Completion) | Incidence in 307 OLE Study (48 weeks) | Maximum Severity in 307 OLE Study |
| Any ISR | 26.0% (20/77 patients) | 14.1% (9/64 patients) | Mild in 77.8% of cases |
| Erythema (Redness) | Most common | 6.3% (4/64 patients) | Mild |
| Induration (Hardness) | Common | 6.3% (4/64 patients) | Mild |
| Swelling | Common | Not specified | Mild |
| Pruritus (Itching) | Common | Not specified | Mild |
| Pain | Common | Not specified | Mild |
Data synthesized from the PEGASUS and 307 Open-Label Extension (OLE) studies.[1][2]
Experimental Protocols
General Protocol for Subcutaneous Administration of this compound in a Research Setting
This protocol provides a general framework. Specific parameters such as dose, volume, infusion rate, and animal model should be optimized for your particular study.
Materials:
-
This compound solution
-
Sterile, single-use vials
-
Commercially available infusion pump with a reservoir of appropriate volume
-
Sterile syringes of appropriate size
-
Subcutaneous infusion set with a 26-gauge needle or similar
-
Alcohol wipes
-
Sterile gauze
-
Sharps container
Procedure:
-
Preparation of Pegcetacoplan Solution:
-
Remove the Pegcetacoplan vial from the refrigerator and allow it to sit at room temperature for approximately 30 minutes. Do not heat the vial.[5][7][8][9]
-
Visually inspect the solution. It should be clear, colorless to slightly yellowish, and free of particulate matter.[5][7] Do not use if the solution appears cloudy, discolored, or contains particles.
-
Using an aseptic technique, withdraw the calculated dose into a sterile syringe.
-
-
Animal Preparation:
-
Gently restrain the animal. The chosen method of restraint should minimize stress.
-
Select an appropriate injection site (e.g., the scruff of the neck for rodents, or the dorsal thoracic region). Rotate the injection site for subsequent administrations.[5][6][7][8]
-
Shave the hair from the injection site if necessary to ensure clear visibility.
-
Cleanse the injection site with an alcohol wipe and allow it to air dry.
-
-
Subcutaneous Infusion:
-
Gently lift a fold of skin at the prepared site.
-
Insert the needle of the subcutaneous infusion set into the base of the skin fold at a 45-degree angle, ensuring it is in the subcutaneous space.
-
Secure the needle in place.
-
Connect the infusion set to the syringe in the infusion pump.
-
Program the infusion pump to deliver the desired volume at the calculated rate. A typical infusion time in clinical settings is 30-60 minutes.[5][7][8][12][14][23]
-
Start the infusion and monitor the animal for any signs of distress or leakage at the injection site.
-
-
Post-Infusion Care:
-
Once the infusion is complete, turn off the pump and gently withdraw the needle.
-
Apply gentle pressure to the injection site with sterile gauze for a few seconds if needed.
-
Monitor the animal for any adverse reactions, including ISRs, at regular intervals post-infusion.
-
Dispose of all used needles, syringes, and vials in a designated sharps container.
-
Diagram: Experimental Workflow for Subcutaneous Pegcetacoplan Administration
Caption: General workflow for subcutaneous Pegcetacoplan delivery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. iprmed.com [iprmed.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Beep, Beep, Repeat: The Trouble With Intravenous Pump Alarms - AACN [aacn.org]
- 5. Pegcetacoplan (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. sobi.com [sobi.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. drugs.com [drugs.com]
- 9. Pegcetacoplan Monograph for Professionals - Drugs.com [drugs.com]
- 10. Troubleshooting an Occlusion Alarm on the t:slim X2 Pump [tandemdiabetes.com]
- 11. Alarms & troubleshooting | Right Decisions [rightdecisions.scot.nhs.uk]
- 12. Troubleshooting I.V. pump alarms | Nurse Key [nursekey.com]
- 13. medicallymodern.com [medicallymodern.com]
- 14. youtube.com [youtube.com]
- 15. pages.carefusion.com [pages.carefusion.com]
- 16. healthproviders.sharedhealthmb.ca [healthproviders.sharedhealthmb.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. bd.com [bd.com]
- 19. remodulin.com [remodulin.com]
- 20. gimaitaly.com [gimaitaly.com]
- 21. Clinical Review - Pegcetacoplan (Empaveli) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Pegcetacoplan (Subcutaneous route) [sales-demo.adam.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Infusion pump alarm causes and corrective measures.-Hunan Beyond Medical Technology Co., Ltd. [en.csbeyond.cn]
Troubleshooting unexpected results in Pegcetacoplan in-vitro experiments
Welcome to the technical support center for Pegcetacoplan in-vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their in-vitro studies involving Pegcetacoplan.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of adding Pegcetacoplan to a standard CH50 or AH50 assay?
A1: Pegcetacoplan is a potent inhibitor of complement component C3.[1][2] Since C3 is the central component where all three complement pathways (classical, alternative, and lectin) converge, the addition of Pegcetacoplan is expected to completely block the activation of both the classical and alternative pathways.[2] Consequently, you should observe a near-complete inhibition of hemolysis in both CH50 (classical pathway) and AH50 (alternative pathway) assays, resulting in very low or undetectable activity.
Q2: My CH50 and AH50 assays show zero or near-zero activity after adding Pegcetacoplan. Does this confirm the compound is active?
A2: While this result is consistent with Pegcetacoplan's mechanism of action, it is essential to rule out other potential causes of low complement activity.[3] In-vitro sample degradation or improper sample handling can also lead to diminished complement function.[4] Always run parallel controls, including a vehicle control (buffer without Pegcetacoplan) and a positive control (active serum), to ensure the assay is performing correctly.
Q3: We observe some residual hemolysis even at high concentrations of Pegcetacoplan. What could be the cause?
A3: While Pegcetacoplan is a potent C3 inhibitor, incomplete hemolysis inhibition could be due to several factors. Ensure that the concentration of Pegcetacoplan is sufficient to inhibit all C3 molecules in the serum. Additionally, consider the possibility of breakthrough hemolysis, which has been observed in clinical settings and could be triggered by certain activating conditions.[5] It is also crucial to verify the stability and integrity of the Pegcetacoplan used in the experiment.
Q4: Could the PEG moiety of Pegcetacoplan interfere with our in-vitro assays?
Q5: Are there any known interferences of Pegcetacoplan with other common laboratory tests?
A5: Yes, there may be interference between silica (B1680970) reagents used in some coagulation panels and Pegcetacoplan, which can lead to an artificially prolonged activated partial thromboplastin (B12709170) time (aPTT). It is recommended to use a chromogenic assay to avoid this issue.[8]
Troubleshooting Unexpected Results
Issue 1: Complete Lack of Hemolysis in All Samples, Including Controls
If you observe no hemolysis even in your positive control samples (serum without any inhibitor), this points to a systemic issue with the assay itself rather than an effect of Pegcetacoplan.
Caption: Troubleshooting workflow for complete assay failure.
Issue 2: Unexpected Partial Inhibition or High Variability
When the expected complete inhibition by Pegcetacoplan is not observed, or there is high variability between replicate wells, several factors related to the compound or the assay setup could be at play.
Caption: Troubleshooting workflow for inconsistent results.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to Pegcetacoplan's activity. Note that specific in-vitro IC50 values for CH50 and AH50 assays are not extensively published; however, complete inhibition is the expected outcome.
| Parameter | Value | Reference |
| Mechanism of Action | Binds to complement C3 and C3b, preventing their cleavage and subsequent complement activation. | [2] |
| Expected CH50 Result | Complete or near-complete inhibition of hemolysis. | [8] |
| Expected AH50 Result | Complete or near-complete inhibition of hemolysis. | [8] |
| Clinical Hematological Outcomes with Pegcetacoplan (Illustrative) | Baseline (Mean) | Post-Treatment (Mean) | Reference |
| Hemoglobin (g/dL) | 8.38 | 12.14 (at day 365) | [9] |
| LDH (U/L) | 2354.9 | 306.5 (at day 365) | [9] |
| Absolute Reticulocyte Count (x10^9 cells/L) | 194.9 | 96.4 (at day 365) | [9] |
Experimental Protocols
Classical Pathway Hemolytic Assay (CH50)
This protocol is adapted from standard methodologies for measuring classical complement pathway activity.[2]
Materials:
-
Veronal Buffered Saline (VBS)
-
Sheep Red Blood Cells (SRBCs)
-
Anti-sheep red blood cell antibody (hemolysin)
-
Test serum (and control serum)
-
Pegcetacoplan stock solution
-
96-well microplate
-
Spectrophotometer (540 nm)
Procedure:
-
Sensitization of SRBCs:
-
Wash SRBCs with VBS.
-
Resuspend a packed cell pellet to a 10% solution in VBS.
-
Add an equal volume of diluted hemolysin dropwise while gently swirling.
-
Incubate for 15 minutes at 37°C.
-
Wash and resuspend the sensitized SRBCs in VBS to a final concentration of 1-2%.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test serum in VBS in a 96-well plate.
-
In separate wells, prepare dilutions of the test serum containing the desired concentrations of Pegcetacoplan.
-
Include control wells:
-
0% Lysis (Blank): Sensitized SRBCs + VBS
-
100% Lysis: Sensitized SRBCs + distilled water
-
-
Add 200 µL of the sensitized SRBC suspension to all wells.
-
Incubate the plate for 30 minutes at 37°C, with gentle mixing after 15 minutes.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new flat-bottom plate.
-
Read the absorbance of the supernatant at 540 nm to measure hemoglobin release.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each dilution relative to the 0% and 100% lysis controls.
-
Determine the serum dilution that causes 50% hemolysis (the CH50 value). For samples with Pegcetacoplan, report the percentage of inhibition at each concentration relative to the serum-only control.
-
Alternative Pathway Hemolytic Assay (AH50)
This protocol outlines the general steps for an AH50 assay, which typically uses rabbit erythrocytes.[10][11]
Materials:
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB-Mg-EGTA)
-
Rabbit Red Blood Cells (rRBCs)
-
Test serum (and control serum)
-
Pegcetacoplan stock solution
-
96-well microplate
-
Spectrophotometer (415 nm)
Procedure:
-
Preparation of rRBCs:
-
Wash rRBCs with GVB-Mg-EGTA buffer until the supernatant is clear.
-
Resuspend the washed rRBCs in GVB-Mg-EGTA to a final concentration of approximately 1-2%.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test serum in GVB-Mg-EGTA in a 96-well plate.
-
In separate wells, prepare dilutions of the test serum containing the desired concentrations of Pegcetacoplan.
-
Include control wells:
-
0% Lysis (Blank): rRBCs + GVB-Mg-EGTA
-
100% Lysis: rRBCs + distilled water
-
-
Add the rRBC suspension to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate.
-
Read the absorbance of the supernatant at 415 nm.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each dilution relative to the 0% and 100% lysis controls.
-
Determine the serum dilution that causes 50% hemolysis (the AH50 value). For samples with Pegcetacoplan, report the percentage of inhibition at each concentration.
-
Signaling Pathway and Mechanism of Action
Pegcetacoplan acts at the central point of the complement cascade, inhibiting C3. This prevents the downstream activation of all three complement pathways.
Caption: Pegcetacoplan inhibits C3, blocking all downstream complement effects.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Severe breakthrough hemolysis during compassionate use of Pegcetacoplan in paroxysmal nocturnal hemoglobinuria: managing an emergency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Role of Anti-PEG Antibodies in the Complement Activation by Doxil in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pegcetacoplan: A New Opportunity for Complement Inhibition in PNH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of C3 with pegcetacoplan results in normalization of hemolysis markers in paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 11. Complement, Total Alternative Pathway (AH50) Functional | MLabs [mlabs.umich.edu]
Technical Support Center: Managing Breakthrough Hemolysis in PNH Patients on Pegcetacoplan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating breakthrough hemolysis (BTH) in Paroxysmal Nocturnal Hemoglobinuria (PNH) patients treated with Pegcetacoplan.
Frequently Asked Questions (FAQs)
Q1: What is breakthrough hemolysis (BTH) in the context of PNH patients on Pegcetacoplan?
A1: Breakthrough hemolysis is the recurrence of intravascular hemolysis in PNH patients despite treatment with a complement inhibitor like Pegcetacoplan.[1][2] Pegcetacoplan is a proximal complement C3 inhibitor designed to control both intravascular and extravascular hemolysis.[3][4] However, BTH can still occur, often triggered by complement-amplifying conditions such as infections or vaccinations.[2][5] It is characterized by a sudden increase in lactate (B86563) dehydrogenase (LDH) levels, a decrease in hemoglobin, and the return of hemolysis-related symptoms like fatigue and hemoglobinuria.[6][7]
Q2: What are the primary causes of breakthrough hemolysis in patients treated with Pegcetacoplan?
A2: BTH in patients on Pegcetacoplan can be multifactorial. The leading causes include:
-
Complement-Amplifying Conditions (CACs): Infections, surgery, or vaccinations can overwhelm the inhibitory capacity of Pegcetacoplan, leading to a surge in complement activation and subsequent hemolysis.[2][5] In the PEGASUS study, a potential CAC was identified in 62% of BTH events.[8]
-
Pharmacokinetic (PK) Factors: Suboptimal drug concentrations may lead to incomplete C3 inhibition and result in BTH.[9]
-
Pharmacodynamic (PD) Factors: Even with adequate drug levels, a massive activation of the complement system can exceed the inhibitory threshold of the drug.[9]
Q3: How is breakthrough hemolysis on Pegcetacoplan identified and monitored?
A3: BTH is identified through a combination of clinical and laboratory findings. Key monitoring parameters include:
-
Lactate Dehydrogenase (LDH): A rapid and significant increase in LDH levels, often to ≥2 times the upper limit of normal (ULN), is a primary indicator of intravascular hemolysis.[2][10] The prescribing information for Pegcetacoplan recommends monitoring LDH levels twice weekly for at least four weeks if a dose increase is implemented due to elevated LDH.[11][12]
-
Hemoglobin (Hb) Levels: A sudden drop in hemoglobin of ≥2 g/dL is a common sign of a clinically significant BTH event.[4][9]
-
Clinical Symptoms: The reappearance or worsening of PNH symptoms such as fatigue, hemoglobinuria, abdominal pain, and dyspnea should prompt investigation for BTH.[13]
-
PNH Clone Size: After discontinuing Pegcetacoplan, monitoring for a sudden decrease in PNH clone size can indicate hemolysis.[13]
Q4: What are the recommended management strategies for an acute BTH event on Pegcetacoplan?
A4: Management of acute BTH on Pegcetacoplan focuses on regaining control of complement activation. An interim analysis of an open-label extension study showed that intensive dosing of Pegcetacoplan is an effective strategy.[2] The recommended approaches include:
-
Intensive Pegcetacoplan Dosing:
-
Dose Adjustment: For patients with LDH levels greater than twice the upper limit of normal, the dose can be adjusted to 1080 mg every three days.[11][14]
-
Supportive Care: This may include red blood cell transfusions and anticoagulant prophylaxis, especially during severe episodes.[6][15]
-
Addition of a C5 Inhibitor: In cases of severe BTH, the temporary addition of a C5 inhibitor like eculizumab may be considered.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden increase in LDH >2x ULN and return of clinical symptoms (e.g., hemoglobinuria, fatigue). | Acute breakthrough hemolysis, possibly triggered by a complement-amplifying condition (e.g., infection). | 1. Confirm BTH with laboratory tests (LDH, Hb, reticulocyte count).2. Investigate and manage any underlying CACs.3. Initiate intensive Pegcetacoplan dosing (1080 mg IV once or 1080 mg SC for 3 consecutive days).[2]4. Consider a temporary dose adjustment to 1080 mg every three days.[11][14] |
| Gradual increase in LDH levels over time. | Potential suboptimal drug exposure (Pharmacokinetic BTH). | 1. Review patient adherence to the prescribed dosing schedule.2. Consider adjusting the dosing frequency to 1080 mg every three days.[11][14]3. Monitor LDH levels twice weekly for at least 4 weeks after dose adjustment.[11][12] |
| Persistent anemia despite controlled LDH levels. | Potential for underlying bone marrow dysfunction. | 1. Evaluate bone marrow function.2. Assess for other causes of anemia (e.g., iron deficiency). |
| Hemolysis event leading to study discontinuation. | Severe BTH refractory to initial management. | In a clinical trial setting, 5 out of 19 patients with BTH discontinued (B1498344) the study.[5] For severe cases, consider the addition of a C5 inhibitor and intensive supportive care.[9] |
Data Presentation
Table 1: Incidence and Characteristics of Breakthrough Hemolysis in the PEGASUS Study
| Parameter | Value |
| Patients with BTH Events (up to 48 weeks) | 19 out of 80 (23.8%)[16] |
| Total BTH Events | 26[16] |
| Exposure-Adjusted BTH Rate (per 100 patient-years) | 33.5[16] |
| Severity of Events | Moderate: 14, Severe: 12[16] |
| Maximum LDH Level | Up to 18.3 x ULN[16] |
| Hemoglobin Levels | 5 events reported Hb < 6.5 g/dL[16] |
| Management of BTH | |
| Transfusions Required | 11 out of 19 patients (57.8%)[16] |
| Rescue with Eculizumab | 4 out of 19 patients (21.1%)[16] |
| Discontinuation of Treatment | 8 out of 19 patients (42.1%)[16] |
Table 2: Efficacy of Intensive Pegcetacoplan Dosing for Acute BTH
| Parameter | Finding |
| Patients Treated | 13[2] |
| Intensive Dosing Regimens | Single IV dose of 1080 mg (n=4) or 1080 mg SC for 3 consecutive days (n=9)[2] |
| LDH Reduction | LDH levels decreased between day 1 and day 2 in 8 of 12 evaluable patients.[2] |
| LDH Normalization | 9 of 13 patients (69%) achieved LDH <2x ULN by day 14-19.[2] |
| Resolution of Adverse Events | All adverse events associated with the acute BTH event were considered resolved.[2] |
Experimental Protocols
Lactate Dehydrogenase (LDH) Assay (Colorimetric)
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH produced reacts with a colorimetric probe to generate a colored product, the absorbance of which is proportional to the LDH activity.[17]
Methodology:
-
Sample Preparation:
-
Collect serum or plasma, avoiding hemolysis.
-
If using tissue or cells, homogenize in cold LDH Assay Buffer and centrifuge to remove insoluble material.[17]
-
-
Reagent Preparation:
-
Prepare the LDH Assay Buffer, Substrate Mix, and NADH Standard according to the kit manufacturer's instructions.[17]
-
-
Assay Procedure (96-well plate format):
-
Add 2-50 µL of sample to duplicate wells. Adjust the final volume to 50 µL with LDH Assay Buffer.[17]
-
Prepare a standard curve using the NADH standard.
-
Prepare a Master Reaction Mix containing LDH Assay Buffer and LDH Substrate Mix.[17]
-
Add 50 µL of the Master Reaction Mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the absorbance at 450 nm at multiple time points (for a kinetic assay) or at a single endpoint after a specific incubation time.[17][18]
-
-
Data Analysis:
-
Calculate the change in absorbance over time for each sample.
-
Determine the LDH activity from the standard curve.
-
Total Complement Activity (CH50) Assay
Principle: The CH50 assay measures the functional activity of the classical complement pathway. It determines the dilution of serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep red blood cells (SRBCs).[3][19]
Methodology:
-
Reagent Preparation:
-
Prepare Veronal Buffered Saline (VBS).
-
Wash sheep red blood cells (SRBCs) with VBS.
-
Sensitize the SRBCs by incubating them with an optimal concentration of anti-sheep red blood cell antibody (hemolysin).[15]
-
-
Assay Procedure:
-
Prepare serial dilutions of the patient's serum in VBS.[15]
-
Add a standardized amount of sensitized SRBCs to each serum dilution.[15]
-
Include controls for 0% lysis (SRBCs in VBS) and 100% lysis (SRBCs in distilled water).[15]
-
Incubate the mixture at 37°C for 30-60 minutes.[15]
-
Centrifuge the tubes to pellet any unlysed cells.
-
Transfer the supernatant to a new plate.
-
-
Data Analysis:
Flow Cytometry for PNH Clone Size Analysis
Principle: This method uses fluorescently labeled antibodies against GPI-anchored proteins (e.g., CD59 on red blood cells; CD24, FLAER on white blood cells) to identify and quantify the percentage of PNH cells (which lack these proteins) in different hematopoietic lineages.[20][21]
Methodology:
-
Sample Preparation:
-
Collect whole blood in an appropriate anticoagulant (e.g., EDTA).
-
For white blood cell analysis, perform a red blood cell lysis step.[21]
-
-
Antibody Staining:
-
Flow Cytometric Acquisition:
-
Acquire a sufficient number of events (e.g., at least 100,000 white blood cells) on a calibrated flow cytometer.
-
-
Data Analysis:
-
Gate on the specific cell populations of interest (e.g., granulocytes, monocytes, red blood cells) using scatter properties and lineage-specific markers (e.g., CD45).[21]
-
Within each gated population, analyze the expression of GPI-anchored proteins to identify and quantify the PNH clone (Type III cells: complete deficiency; Type II cells: partial deficiency).[22]
-
Report the PNH clone size as a percentage of the total cells within that lineage.[23]
-
Visualizations
Caption: Mechanism of action of Pegcetacoplan in the complement cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Management of acute breakthrough hemolysis with intensive pegcetacoplan dosing in patients with PNH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total complement activity - Wikipedia [en.wikipedia.org]
- 4. Efficacy and Safety Maintained up to 3 Years in Adults with Paroxysmal Nocturnal Hemoglobinuria Receiving Pegcetacoplan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immunopaedia.org.za [immunopaedia.org.za]
- 7. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 8. sciencelibrary.sobi.com [sciencelibrary.sobi.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. drugs.com [drugs.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. empavelihcp.com [empavelihcp.com]
- 14. tga.gov.au [tga.gov.au]
- 15. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Breakthrough Hemolysis Events in Patients with Paroxysmal Nocturnal Hemoglobinuria: Data from Danicopan and Pegcetacoplan Trials | Blood | American Society of Hematology [ashpublications.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 19. sinobiological.com [sinobiological.com]
- 20. hematology.fi.r-serv.kotisivut.com [hematology.fi.r-serv.kotisivut.com]
- 21. Flow Cytometric Diagnosis of Paroxysmal Nocturnal Hemoglobinuria: Pearls and Pitfalls – A Critical Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thebloodproject.com [thebloodproject.com]
- 23. cytometry.org [cytometry.org]
Technical Support Center: Interpreting Variable Patient Responses to Pegcetacoplan Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegcetacoplan. The information is designed to help interpret variable patient responses observed in clinical trials and experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pegcetacoplan and how does it relate to variable patient responses?
Pegcetacoplan is a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol (PEG) polymer that binds to and inhibits complement protein C3 and its activation fragment C3b.[1][2] By targeting C3, the central protein of the complement cascade, Pegcetacoplan effectively blocks all three complement activation pathways (classical, lectin, and alternative).[1] This upstream inhibition prevents the generation of downstream effectors of complement activation, thereby controlling both C3b-mediated extravascular hemolysis and terminal complement-mediated intravascular hemolysis.[3]
Variable patient responses can arise from factors that influence the degree of complement activation or the interaction between Pegcetacoplan and C3. Understanding this mechanism is crucial for troubleshooting suboptimal responses.
Q2: What are the typical clinical outcomes observed with Pegcetacoplan therapy in Paroxysmal Nocturnal Hemoglobinuria (PNH)?
In clinical trials for PNH, Pegcetacoplan has demonstrated superiority over C5 inhibitors like eculizumab in improving key hematological parameters.[4]
Table 1: Key Efficacy Outcomes of Pegcetacoplan in PNH (PEGASUS Trial)
| Outcome Measure | Pegcetacoplan Group | Eculizumab Group | p-value |
| Change in Hemoglobin from Baseline (g/dL) | +2.4 | -1.5 | <0.001 |
| Transfusion Avoidance (%) | 85 | 15 | <0.001 |
Data from the PEGASUS Phase 3 Trial at Week 16.[4]
Q3: What are the typical clinical outcomes observed with Pegcetacoplan therapy in Geographic Atrophy (GA)?
In clinical trials for GA, Pegcetacoplan has been shown to reduce the growth rate of GA lesions compared to sham treatment. The treatment effect appears to increase over time.[5][6]
Table 2: Reduction in GA Lesion Growth with Pegcetacoplan (OAKS and DERBY Trials - 24 Months)
| Treatment Group | OAKS Study Reduction vs. Sham (%) | DERBY Study Reduction vs. Sham (%) |
| Pegcetacoplan Monthly | 22 | 18 |
| Pegcetacoplan Every Other Month | 18 | 17 |
Data from the OAKS and DERBY Phase 3 Trials at 24 months.
Troubleshooting Guides for Variable Patient Responses
Issue 1: Suboptimal Hematological Response or Breakthrough Hemolysis (BTH) in PNH
A suboptimal response in PNH patients treated with Pegcetacoplan can manifest as persistently low hemoglobin levels, elevated lactate (B86563) dehydrogenase (LDH), and the need for blood transfusions. Breakthrough hemolysis (BTH) is a more acute event characterized by a rapid increase in LDH levels (>2 times the upper limit of normal) accompanied by new or worsening symptoms of hemolysis such as fatigue, hemoglobinuria, or a decrease in hemoglobin.[1][7]
Potential Causes and Troubleshooting Steps:
-
Complement-Amplifying Conditions: Infections or vaccinations can trigger a surge in complement activation, potentially overwhelming the standard dose of Pegcetacoplan.[2][8]
-
Genetic Factors: Rare mutations in the C3 gene, specifically in the MG-ring domain, can render C3b resistant to inactivation and reduce Pegcetacoplan binding. This can lead to persistent hemolysis despite treatment.
-
Recommendation: If a patient shows a poor response to both terminal and proximal complement inhibitors, consider genetic sequencing of the C3 gene. Functional assays to assess C3b inactivation and Pegcetacoplan binding can confirm the impact of identified variants.
-
-
Underlying Bone Marrow Failure: In some PNH patients, anemia may be multifactorial, with an underlying bone marrow disorder contributing to reduced red blood cell production.[9] While Pegcetacoplan controls hemolysis, it does not address bone marrow failure.
-
Recommendation: A post-hoc analysis of the PEGASUS and PRINCE studies showed that patients with impaired bone marrow function can still achieve clinically meaningful improvements with Pegcetacoplan, although normalization of hemoglobin may be difficult.[10] Assess bone marrow function to determine if concurrent therapies are needed.
-
-
Inadequate Dosing: Suboptimal drug exposure could lead to incomplete complement inhibition.
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. Frontiers | C3 mutations and poor pegcetacoplan response in paroxysmal nocturnal hemoglobinuria [frontiersin.org]
- 3. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haemoscan.com [haemoscan.com]
- 5. investors.apellis.com [investors.apellis.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Novel Therapies and New Biomarkers for Geographic Atrophy - American Academy of Ophthalmology [aao.org]
- 8. Deep Learning Approaches to Predict Geographic Atrophy Progression Using Three-Dimensional OCT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pegcetacoplan ‐ a novel C3 inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Moving toward Individual Treatment Goals with Pegcetacoplan in Patients with PNH and Impaired Bone Marrow Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pegcetacoplan Acetate vs. C5 Inhibitors: A Comparative Efficacy Analysis for Researchers
For Immediate Release
This guide provides a detailed comparison of the efficacy of pegcetacoplan acetate, a C3 complement inhibitor, with C5 inhibitors for the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and mechanisms of action.
Introduction
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated intravascular and extravascular hemolysis. For years, the standard of care has been C5 inhibitors, such as eculizumab and ravulizumab, which target the terminal complement pathway.[1][2] However, a significant portion of patients on C5 inhibitors experience persistent anemia and remain transfusion-dependent due to ongoing C3-mediated extravascular hemolysis.[3] this compound, a targeted C3 inhibitor, has emerged as a novel therapeutic option that addresses both intravascular and extravascular hemolysis by acting upstream in the complement cascade.[4][5] This guide presents a comparative analysis of the efficacy of pegcetacoplan with C5 inhibitors based on key clinical trial data.
Mechanism of Action: C3 vs. C5 Inhibition
The complement system is a crucial component of the innate immune system. Its activation cascade can be initiated through three main pathways: classical, lectin, and alternative, all ofwhich converge at the cleavage of complement component C3.[6]
-
This compound (C3 Inhibition): Pegcetacoplan is a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol (PEG) polymer that binds to C3 and its activation fragment C3b.[7][8] By inhibiting C3, pegcetacoplan effectively blocks all three complement pathways, preventing the generation of downstream effectors, including the opsonin C3b and the anaphylatoxin C3a. This upstream inhibition controls both C3b-mediated extravascular hemolysis and the formation of the membrane attack complex (MAC), which is responsible for intravascular hemolysis.[3][5]
-
C5 Inhibitors (Eculizumab, Ravulizumab): Eculizumab and its long-acting successor, ravulizumab, are monoclonal antibodies that specifically bind to the terminal complement protein C5.[1][2][9] This binding prevents the cleavage of C5 into C5a and C5b, thereby inhibiting the formation of the MAC (C5b-9) and subsequent intravascular hemolysis.[6][10] However, C5 inhibition does not affect the upstream activation of C3, allowing for the continued opsonization of PNH red blood cells with C3b and subsequent extravascular hemolysis by phagocytes in the liver and spleen.
Quantitative Data Presentation
The following tables summarize the key efficacy data from head-to-head and indirect comparison studies of pegcetacoplan versus C5 inhibitors in patients with PNH.
Table 1: Efficacy of Pegcetacoplan vs. Eculizumab in Patients with PNH Previously Treated with Eculizumab (PEGASUS Trial) [11][12]
| Endpoint (at Week 16) | Pegcetacoplan (n=41) | Eculizumab (n=39) | Adjusted Difference [95% CI] |
| Change in Hemoglobin (g/dL) | 2.4 | -1.5 | 3.84 [2.33, 5.34] |
| Transfusion Avoidance | 85% | 15% | 71.4% [53.5%, 89.3%] |
| LDH Normalization | 34% | 0% | 64.0% [41.8%, 86.1%] |
| FACIT-Fatigue Score Change | 9.2 | -2.7 | 12.2 [7.3, 17.1] |
Table 2: Efficacy of Pegcetacoplan vs. Ravulizumab in Patients with PNH Previously Treated with Eculizumab (Matching-Adjusted Indirect Comparison) [11][13]
| Endpoint | Pegcetacoplan | Ravulizumab | Adjusted Difference [95% CI] |
| Transfusion Avoidance | - | - | +71.4% [53.5%, 89.3%] |
| Hemoglobin Level Stabilization | - | - | +75.5% [56.4%, 94.6%] |
| LDH Level Normalization | - | - | +64.0% [41.8%, 86.1%] |
| Change in FACIT-Fatigue Score | - | - | +8.2 points [3.8, 12.6] |
Table 3: Efficacy of Pegcetacoplan vs. Supportive Care in Complement Inhibitor-Naïve Patients with PNH (PRINCE Trial) [14][15][16]
| Endpoint (at Week 26) | Pegcetacoplan (n=35) | Supportive Care (n=18) | Difference [95% CI] |
| Hemoglobin Stabilization | 85.7% | 0% | 73.1% [57.2, 89.0] |
| Change in LDH (U/L) | -1870.5 | -400.1 | -1470.4 [-2113.4, -827.3] |
| Transfusion Avoidance | 91.4% | 5.6% | 85.9% [69.9, 100.0] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
PEGASUS Study (NCT03500549)
The PEGASUS study was a Phase 3, randomized, open-label, active-comparator controlled trial.[12] Eighty adult patients with PNH who had a hemoglobin level <10.5 g/dL despite stable eculizumab therapy for at least 3 months were enrolled.[17] The study consisted of a 4-week run-in period where patients received pegcetacoplan 1080 mg subcutaneously twice weekly in addition to their current eculizumab regimen.[4] Following the run-in, patients were randomized 1:1 to receive either pegcetacoplan monotherapy or to continue their eculizumab regimen for a 16-week randomized controlled period.[12] The primary endpoint was the change in hemoglobin from baseline to week 16.[17] After 16 weeks, all patients could enter a 32-week open-label period and receive pegcetacoplan.[12]
PRINCE Study (NCT04085601)
The PRINCE study was a Phase 3, randomized, multicenter, open-label, controlled trial in complement inhibitor-naïve adult PNH patients.[6][9] Fifty-three patients with evidence of hemolysis were randomized in a 2:1 ratio to receive either pegcetacoplan 1080 mg subcutaneously twice weekly or supportive care (excluding complement inhibitors) for a 26-week randomized controlled period.[15] Patients in the supportive care arm were permitted to switch to pegcetacoplan if their anemia worsened.[4] The co-primary endpoints were hemoglobin stabilization and the change from baseline in lactate (B86563) dehydrogenase (LDH) levels at week 26.[15]
ALXN1210-PNH-301 & 302 Studies (Ravulizumab vs. Eculizumab)
The ALXN1210-PNH-301 study was a Phase 3, open-label, non-inferiority trial in 246 complement inhibitor-naïve adult PNH patients randomized 1:1 to receive either ravulizumab or eculizumab for 183 days.[11][18] The co-primary endpoints were the proportion of patients remaining transfusion-free and LDH normalization.[11]
The ALXN1210-PNH-302 study was a Phase 3, open-label, multicenter study in 195 adult PNH patients who were clinically stable on eculizumab for at least 6 months.[2][14] Patients were randomized 1:1 to either switch to ravulizumab or continue eculizumab for 183 days.[14] The primary efficacy endpoint was the percentage change in LDH from baseline.[14]
Conclusion
The available data from clinical trials demonstrate that pegcetacoplan, a C3 inhibitor, offers a significant clinical benefit over C5 inhibitors for patients with PNH. By targeting the complement cascade upstream, pegcetacoplan effectively controls both intravascular and extravascular hemolysis, leading to superior improvements in hemoglobin levels, transfusion avoidance, and quality of life. For patients who remain anemic despite treatment with C5 inhibitors, pegcetacoplan has been shown to be a highly effective therapeutic alternative. Furthermore, in complement inhibitor-naïve patients, pegcetacoplan demonstrated robust efficacy compared to supportive care. These findings suggest that proximal complement inhibition with pegcetacoplan represents a major advancement in the management of PNH.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Safety and efficacy of pegcetacoplan in paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety Maintained up to 3 Years in Adults with Paroxysmal Nocturnal Hemoglobinuria Receiving Pegcetacoplan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Pegcetacoplan controls hemolysis in complement inhibitor–naive patients with paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Ravulizumab (ALXN1210) vs eculizumab in adult patients with PNH naive to complement inhibitors: the 301 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pegcetacoplan versus eculizumab in patients with paroxysmal nocturnal haemoglobinuria (PEGASUS): 48-week follow-up of a randomised, open-label, phase 3, active-comparator, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Ravulizumab (ALXN1210) vs eculizumab in C5-inhibitor-experienced adult patients with PNH: the 302 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pegcetacoplan controls hemolysis in complement inhibitor-naive patients with paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hcplive.com [hcplive.com]
- 17. researchgate.net [researchgate.net]
- 18. Ravulizumab (ALXN1210) vs eculizumab in adult patients with PNH naive to complement inhibitors: the 301 study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial Data: Pegcetacoplan vs. Eculizumab in Paroxysmal Nocturnal Hemoglobinuria (PNH)
This guide provides a comprehensive comparison of Pegcetacoplan and Eculizumab, two key therapeutics for the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH). The data presented is primarily drawn from the pivotal Phase 3 PEGASUS clinical trial, a direct head-to-head comparison, and the PRINCE study, which evaluated Pegcetacoplan in treatment-naïve patients. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, safety, and mechanistic differences between these two complement inhibitors.
Mechanism of Action: A Tale of Two Targets in the Complement Cascade
Pegcetacoplan and Eculizumab both function by inhibiting the complement system, a critical component of the innate immune system that is dysregulated in PNH, leading to the destruction of red blood cells. However, they target different points in this cascade.
Eculizumab , a humanized monoclonal antibody, targets the terminal complement protein C5.[1][2][3] By binding to C5, Eculizumab prevents its cleavage into C5a and C5b, thereby blocking the formation of the Membrane Attack Complex (MAC), which is responsible for intravascular hemolysis.[1][2][4]
Pegcetacoplan , a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol polymer, acts further upstream by targeting complement protein C3 and its activation fragment C3b.[5][6][7] This inhibition of C3, the convergence point of all three complement pathways, prevents both intravascular hemolysis (mediated by the MAC) and extravascular hemolysis (mediated by C3b opsonization).[5][7][8]
References
- 1. medschool.co [medschool.co]
- 2. Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eculizumab - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Eculizumab? [synapse.patsnap.com]
- 5. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 6. Pegcetacoplan - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Validating Biomarkers for Predicting Pegcetacoplan Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pegcetacoplan, a targeted C3 therapy, has emerged as a significant advancement in the treatment of paroxysmal nocturnal hemoglobinuria (PNH) and geographic atrophy (GA) secondary to age-related macular degeneration (AMD). Its mechanism of action, inhibiting the central complement protein C3, offers a distinct advantage by potentially controlling both intravascular and extravascular hemolysis in PNH and slowing the progression of retinal damage in GA. However, as with any targeted therapy, patient responses can vary. The identification and validation of predictive biomarkers are crucial for optimizing patient selection, personalizing treatment strategies, and improving clinical outcomes.
This guide provides a comparative analysis of Pegcetacoplan's performance against its primary alternatives, supported by experimental data. It further delves into the current landscape of predictive biomarkers for Pegcetacoplan treatment response and outlines the experimental protocols essential for their validation.
Comparative Efficacy of Pegcetacoplan
Paroxysmal Nocturnal Hemoglobinuria (PNH)
Pegcetacoplan's efficacy in PNH has been demonstrated in several clinical trials, most notably the head-to-head PEGASUS trial against the C5 inhibitor Eculizumab and matching-adjusted indirect comparisons with Ravulizumab.
Table 1: Comparison of Pegcetacoplan and C5 Inhibitors in PNH
| Efficacy Endpoint | Pegcetacoplan | Eculizumab | Ravulizumab | Source(s) |
| Hemoglobin (Hb) Level | Superior improvement in Hb levels from baseline.[1] | Less improvement compared to Pegcetacoplan.[1] | Less improvement in matching-adjusted indirect comparisons.[2][3] | PEGASUS Trial[1], MAIC vs. Ravulizumab[2][3] |
| Transfusion Avoidance | 85% of patients became transfusion-free. | 15% of patients became transfusion-free. | Lower rates of transfusion avoidance in indirect comparisons.[2][3] | PEGASUS Trial, MAIC vs. Ravulizumab[2][3] |
| LDH Normalization | Non-inferiority not met for change in LDH level in PEGASUS. However, MAIC showed a higher percentage of patients achieving LDH normalization vs. Ravulizumab and Eculizumab in complement-naïve patients.[4][5][6] | Showed greater LDH reduction in some comparisons. | Lower rates of LDH normalization in indirect comparisons with Pegcetacoplan in complement-naïve patients.[4][5][6] | PEGASUS Trial, MAIC vs. C5i[4][5][6] |
| Fatigue Improvement (FACIT-Fatigue Score) | Clinically meaningful improvements observed.[7] | Less improvement compared to Pegcetacoplan. | Less improvement in matching-adjusted indirect comparisons.[2][3] | PEGASUS Trial[7], MAIC vs. Ravulizumab[2][3] |
Geographic Atrophy (GA)
In the treatment of GA, Pegcetacoplan is the first FDA-approved therapy, with Avacincaptad Pegol (a C5 inhibitor) being a key alternative. Clinical trial data from the OAKS, DERBY, GALE, GATHER1, and GATHER2 studies provide a basis for comparison.
Table 2: Comparison of Pegcetacoplan and Avacincaptad Pegol in Geographic Atrophy
| Efficacy Endpoint | Pegcetacoplan (OAKS, DERBY, GALE studies) | Avacincaptad Pegol (GATHER1, GATHER2 studies) | Source(s) |
| Reduction in GA Lesion Growth Rate (vs. Sham) | Showed a reduction of 16% to 22% at 24 months, with increasing effects over time.[8] The GALE extension study showed a reduction of up to 45% with monthly treatment in nonsubfoveal GA.[4][7] | Demonstrated a reduction of approximately 27% at 12 months in GATHER1[8] and 14.3% in GATHER2.[6] | OAKS, DERBY, GALE[4][7][8], GATHER1, GATHER2[1][2][6][9] |
| Visual Function | Preserved visual function at 36 months in the GALE extension study. | Showed a 56% reduction in the rate of vision loss compared to sham over the first 12 months in a combined analysis of GATHER1 and GATHER2.[9] | GALE Study, GATHER1 & GATHER2 Analysis[9] |
| Safety Profile | Most common adverse events include ocular discomfort, neovascular AMD, and vitreous floaters. | Most common adverse reactions were conjunctival hemorrhage, increased intraocular pressure, and choroidal neovascularization.[9] | SYFOVRE® Prescribing Information, GATHER1 & GATHER2 publications[9] |
Predictive Biomarkers for Pegcetacoplan Treatment Response
Paroxysmal Nocturnal Hemoglobinuria (PNH)
While clinical markers like baseline hemoglobin and LDH levels are used to assess disease severity, their power to predict the magnitude of response to Pegcetacoplan is limited. Emerging research points towards the significance of genetic factors.
-
Genetic Biomarkers: A pivotal finding suggests that mutations in the C3 gene, specifically within the MG-ring, can confer resistance to Pegcetacoplan by impairing its binding and reducing the inactivation of C3b.[10] This discovery highlights the potential of complement genetic testing to identify patients who may have a suboptimal response to C3 inhibitors. However, the prevalence of such mutations in the PNH population requires further investigation. Notably, exposure-response analyses have indicated that intrinsic factors such as race, age, and body weight do not have a clinically meaningful impact on the response to Pegcetacoplan.[8][11]
Geographic Atrophy (GA)
For GA, the prediction of treatment response is heavily reliant on imaging biomarkers derived from Optical Coherence Tomography (OCT).
-
OCT-Based Biomarkers: Several baseline OCT characteristics have been identified as potential predictors of a greater treatment effect with Pegcetacoplan. These include:
-
Thinner photoreceptor (PR) layer thickness: Areas with a thinner PR layer at baseline tend to show a greater reduction in the local progression rate of GA with treatment.[12][13]
-
Higher hyperreflective foci (HRF) concentration: A higher concentration of HRF in the junctional zone of the GA lesion is associated with a more significant treatment response.[12][13]
-
Photoreceptor/Retinal Pigment Epithelium (PR/RPE) Loss Ratio: The ratio of photoreceptor loss to RPE loss is emerging as an important biomarker for predicting disease progression and therapeutic response.[14]
-
Ellipsoid Zone (EZ) Attenuation and Drusen Volume: Greater amounts of EZ loss and increased drusen volume at baseline are associated with a faster rate of GA growth, suggesting that patients with these characteristics may derive greater benefit from treatment.[15][16]
-
Experimental Protocols for Biomarker Validation
The validation of these biomarkers is essential for their integration into clinical practice. This requires robust and standardized experimental protocols.
Complement Function Assays for PNH Biomarker Validation
Genetic findings, such as C3 mutations, need to be functionally validated. This involves assessing their impact on the complement cascade and the efficacy of Pegcetacoplan.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Complement Functional Assays:
-
Objective: To quantify the activation of the complement pathways (classical, alternative, and lectin) and the effect of inhibitors.
-
Methodology:
-
Microtiter plates are coated with pathway-specific activators (e.g., IgM for the classical pathway).
-
Patient serum, with and without Pegcetacoplan, is added to the wells.
-
The deposition of complement components (e.g., C3b, C4d, C5b-9) is detected using specific antibodies.
-
A colorimetric or chemiluminescent substrate is used for quantification.[12][17][18][19]
-
-
Validation: The assay should be validated for specificity, sensitivity, precision, and accuracy. The impact of a specific C3 mutation can be assessed by comparing complement activation in serum from patients with and without the mutation in the presence and absence of Pegcetacoplan.
-
-
Hemolytic Assays:
-
Objective: To measure the functional integrity of the entire complement cascade and the inhibitory effect of drugs like Pegcetacoplan.
-
Methodology:
-
Antibody-sensitized sheep red blood cells (RBCs) are used as the target.
-
Patient serum, as a source of complement, is added with varying concentrations of Pegcetacoplan.
-
Complement-mediated lysis of RBCs leads to the release of hemoglobin, which is quantified spectrophotometrically.
-
The concentration of Pegcetacoplan required to inhibit 50% of hemolysis (CH50) is determined.[14][20][21]
-
-
Validation: The assay's performance characteristics, including reproducibility and linearity, should be established. This method can directly assess the functional consequence of a C3 mutation on Pegcetacoplan's ability to prevent cell lysis.
-
Validation of OCT-Based Biomarkers for GA
The validation of OCT biomarkers requires a standardized approach to image acquisition and analysis, typically within the framework of a clinical trial.
-
Protocol for OCT Biomarker Validation in a Clinical Trial:
-
Image Acquisition:
-
Standardized OCT Imaging Protocol: All participating sites must adhere to a strict protocol for OCT image acquisition (e.g., using the same device model, scan patterns, and quality control measures).
-
Longitudinal Data Collection: OCT scans are collected at baseline and at regular intervals throughout the trial (e.g., every 6 months).
-
-
Image Analysis:
-
Centralized Reading Center: All OCT scans should be analyzed at a central reading center to ensure consistency and minimize inter-reader variability.
-
-
Statistical Analysis Plan:
-
Prespecified Biomarkers: The OCT biomarkers to be evaluated as predictive of treatment response must be clearly defined in the statistical analysis plan before the trial begins.
-
Correlation with Clinical Endpoints: The change in the biomarker over time is correlated with the primary clinical endpoint (e.g., change in GA lesion area).
-
Subgroup Analysis: Pre-planned subgroup analyses are conducted to determine if baseline biomarker levels can identify patient populations with a greater treatment response.
-
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological and experimental processes described, the following diagrams are provided.
Caption: Pegcetacoplan inhibits the complement cascade at C3.
Caption: Workflow for OCT biomarker validation in GA trials.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. journals.healio.com [journals.healio.com]
- 5. Visual Outcomes in the GATHER Trials | New Retinal Physician [newretinalphysician.com]
- 6. hcplive.com [hcplive.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Population Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Analyses of Pegcetacoplan in Patients with Paroxysmal Nocturnal Hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iveric Bio Announces Vision Loss Reduction Data in Geographic Atrophy from Avacincaptad Pegol GATHER Trials – Iveric Bio [investors.ivericbio.com]
- 10. Frontiers | C3 mutations and poor pegcetacoplan response in paroxysmal nocturnal hemoglobinuria [frontiersin.org]
- 11. PB2054: EXPOSURE-RESPONSE ANALYSES OF PEGCETACOPLAN IN PATIENTS WITH PAROXYSMAL NOCTURNAL HEMOGLOBINURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hcplive.com [hcplive.com]
- 14. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 15. P833: CATEGORIZING HEMATOLOGICAL RESPONSE TO PEGCETACOPLAN IN PATIENTS WITH PAROXYSMAL NOCTURNAL HEMOGLOBINURIA: A POST HOC ANALYSIS OF THE PHASE 3 PRINCE STUDY DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Evaluation of complement function by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel ELISA for the evaluation of the classical pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a C3c-based ELISA method for the determination of anti-complementary potency of Bupleurum polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 21. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical validation for automated geographic atrophy monitoring on OCT under complement inhibitory treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Benchmarking Pegcetacoplan's C3 Inhibition Against Other Complement Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement system, a crucial component of innate immunity, has emerged as a significant therapeutic target for a range of debilitating diseases characterized by its dysregulation. The development of complement modulators has revolutionized the treatment landscape for conditions such as paroxysmal nocturnal hemoglobinuria (PNH), geographic atrophy (GA), and ANCA-associated vasculitis. This guide provides an objective comparison of Pegcetacoplan, a first-in-class C3 inhibitor, with other approved complement modulators, supported by experimental data and detailed methodologies.
The Complement Cascade: A Central Hub of Inflammation and Cell Lysis
The complement system is a complex network of proteins that can be activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of complement component 3 (C3), a pivotal event that amplifies the downstream effector functions, including opsonization, inflammation, and the formation of the membrane attack complex (MAC), which leads to cell lysis.[1][2][3][4][5]
Caption: Figure 1. The Complement Cascade and Points of Inhibition.
Mechanisms of Action: A Comparative Overview
The therapeutic strategies for modulating the complement system can be broadly categorized based on their target within the cascade.
Pegcetacoplan (C3 Inhibitor): Pegcetacoplan is a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol (PEG) polymer that binds to C3 and C3b, preventing their cleavage and subsequent activation.[6][7][8] This upstream inhibition blocks all three complement pathways, thereby controlling both intravascular and extravascular hemolysis in PNH and reducing the inflammatory response implicated in GA.[7]
C5 Inhibitors (Eculizumab, Ravulizumab): These are monoclonal antibodies that bind to the terminal complement protein C5, preventing its cleavage into C5a and C5b.[9][10][11][12][13][14][15][16][17][18][19][20][21][22] This action blocks the formation of the MAC and the pro-inflammatory effects of C5a, effectively controlling intravascular hemolysis.[10][11][12][15] Ravulizumab is a long-acting C5 inhibitor engineered from eculizumab to have an extended half-life, allowing for less frequent dosing.[2][12][21]
Alternative Pathway Inhibitors:
-
Iptacopan (Factor B Inhibitor): An oral small molecule that inhibits Factor B, a key component of the alternative pathway C3 convertase.[23][24][25][26][27] By blocking the alternative pathway, iptacopan controls both intravascular and extravascular hemolysis in PNH.[24][25][26][27]
-
Danicopan (Factor D Inhibitor): An oral small molecule that inhibits Factor D, a serine protease essential for the activation of the alternative pathway.[4][28][29][30][31][32][33][34] It is approved as an add-on therapy to C5 inhibitors to address clinically significant extravascular hemolysis in PNH.[4][13][29]
C5a Receptor (C5aR) Antagonist (Avacopan): An orally administered selective antagonist of the C5a receptor.[19][35][36] By blocking the interaction of C5a with its receptor on inflammatory cells like neutrophils, avacopan reduces the inflammatory cascade in conditions such as ANCA-associated vasculitis.[19][35][36]
Caption: Figure 2. Mechanisms of Action of Complement Modulators.
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from pivotal clinical trials for Pegcetacoplan and other complement modulators.
Table 1: Paroxysmal Nocturnal Hemoglobinuria (PNH)
| Drug | Trial | Patient Population | Primary Endpoint | Key Secondary Endpoints | Common Adverse Events |
| Pegcetacoplan | PEGASUS (vs Eculizumab) | PNH with persistent anemia on Eculizumab | Superiority in change in hemoglobin from baseline at week 16 (mean difference: 3.84 g/dL; p<0.001)[18][27] | 85% transfusion avoidance vs 15% with Eculizumab[18][27] | Injection site reactions, diarrhea, breakthrough hemolysis[9][18] |
| Iptacopan | APPLY-PNH (vs anti-C5) | PNH with residual anemia on anti-C5 therapy | Superiority in proportion of patients with ≥2 g/dL hemoglobin increase from baseline without transfusions (82.3% vs 0%)[24][26][28][35][36] | 95.2% transfusion independence at 24 weeks vs 40% with anti-C5[26] | Headache, nasopharyngitis, diarrhea, COVID-19[26][28] |
| Danicopan | ALPHA (add-on to C5 inhibitor) | PNH with clinically significant extravascular hemolysis on C5 inhibitor | Significant increase in hemoglobin from baseline at week 12 (LSM change: 2.94 g/dL vs 0.50 g/dL with placebo)[1][6][13][25][29] | Significant improvement in transfusion avoidance and FACIT-Fatigue score[1][13][25] | Headache, nausea, arthralgia, diarrhea[13][29] |
| Ravulizumab | 301 (vs Eculizumab) | Complement-naïve PNH | Non-inferiority in transfusion avoidance and LDH normalization[2][21] | Lower incidence of breakthrough hemolysis (4.0% vs 10.7% with Eculizumab)[21] | Upper respiratory tract infection, headache, nasopharyngitis |
| Eculizumab | TRIUMPH (vs Placebo) | PNH | Significantly higher proportion of patients with hemoglobin stabilization (49% vs 0%) | Reduced hemolysis and transfusion requirements | Headache, nasopharyngitis, back pain |
Table 2: Geographic Atrophy (GA)
| Drug | Trial | Patient Population | Primary Endpoint | Key Secondary Endpoints | Common Adverse Events |
| Pegcetacoplan | OAKS & DERBY | GA secondary to AMD | Reduction in GA lesion growth rate at 24 months | OAKS: 22% (monthly) & 18% (every other month) reduction vs sham. DERBY: 19% (monthly) & 16% (every other month) reduction vs sham[12][14][16][23][37] | New-onset exudative AMD, intraocular inflammation, vitreous floaters[23][37] |
Table 3: ANCA-Associated Vasculitis
| Drug | Trial | Patient Population | Primary Endpoint | Key Secondary Endpoints | Common Adverse Events |
| Avacopan | ADVOCATE (vs Prednisone (B1679067) taper) | ANCA-associated vasculitis | Non-inferiority to prednisone for remission at week 26 and superiority for sustained remission at week 52 (65.7% vs 54.9%)[3][10][11] | Reduced glucocorticoid-related toxicity and improved renal function in patients with pre-existing renal disease[11] | Nausea, headache, hypertension, diarrhea |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate complement modulators.
1. Hemolytic Assays (CH50 and AP50)
-
Objective: To assess the functional activity of the classical (CH50) and alternative (AP50) complement pathways.
-
Principle: These assays measure the ability of a serum sample to lyse antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AP50). The amount of hemoglobin released, measured spectrophotometrically, is proportional to the degree of complement-mediated lysis.
-
General Protocol:
-
Serial dilutions of patient serum are prepared in a microtiter plate.
-
A standardized suspension of sensitized red blood cells is added to each well.
-
The plate is incubated at 37°C to allow for complement activation and cell lysis.
-
The plate is centrifuged, and the supernatant containing released hemoglobin is transferred to a new plate.
-
The optical density of the supernatant is measured at a specific wavelength (e.g., 412 nm).
-
The CH50 or AP50 value is calculated as the dilution of serum that causes 50% hemolysis.
-
-
Application in Complement Modulator Benchmarking: These assays are used to determine the in vitro and ex vivo inhibitory activity of complement modulators on their respective pathways. A decrease in CH50 or AP50 units indicates inhibition of the classical or alternative pathway, respectively.
Caption: Figure 3. General Workflow for Hemolytic Assays.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Complement Proteins
-
Objective: To quantify the levels of specific complement proteins (e.g., C3, C5, C3a, C5a, sC5b-9) in biological samples.
-
Principle: An antibody specific to the target complement protein is coated onto a microtiter plate. The sample is added, and the complement protein binds to the antibody. A second, enzyme-linked antibody that also recognizes the complement protein is added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the concentration of the complement protein.
-
General Protocol:
-
A microtiter plate is coated with a capture antibody specific for the target complement protein.
-
The plate is blocked to prevent non-specific binding.
-
Patient samples and standards are added to the wells.
-
The plate is incubated to allow the target protein to bind to the capture antibody.
-
A detection antibody conjugated to an enzyme is added.
-
A substrate is added, and the enzyme catalyzes a color change.
-
The reaction is stopped, and the absorbance is read on a plate reader.
-
The concentration of the complement protein in the samples is determined by comparison to a standard curve.
-
-
Application in Complement Modulator Benchmarking: ELISAs are used to measure the pharmacodynamic effects of complement inhibitors by quantifying changes in the levels of their target proteins and downstream activation products. For example, effective C3 inhibition by Pegcetacoplan would be expected to reduce the levels of C3a and sC5b-9.
3. Flow Cytometry for C3 Fragment Deposition
-
Objective: To measure the deposition of C3 fragments (e.g., C3b, iC3b) on the surface of cells, particularly red blood cells in the context of PNH.
-
Principle: Red blood cells from a patient sample are stained with a fluorescently labeled antibody that specifically binds to C3 fragments. The cells are then passed through a flow cytometer, which detects the fluorescence intensity of individual cells. The level of fluorescence is proportional to the amount of C3 fragment deposition.
-
General Protocol:
-
A whole blood sample is collected from the patient.
-
Red blood cells are isolated and washed.
-
The cells are incubated with a fluorescently labeled anti-C3 antibody.
-
The cells are washed to remove unbound antibody.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of C3-positive red blood cells and the mean fluorescence intensity are quantified.
-
-
Application in Complement Modulator Benchmarking: This assay is critical for assessing the efficacy of inhibitors in preventing opsonization, a key mechanism of extravascular hemolysis. A reduction in C3 deposition on red blood cells is a direct measure of the therapeutic effect of proximal complement inhibitors like Pegcetacoplan and Iptacopan.
Conclusion
The field of complement-targeted therapeutics has evolved significantly, offering a range of options that inhibit the cascade at different points. Pegcetacoplan, with its proximal C3 inhibition, provides a broad-acting mechanism that controls both intravascular and extravascular hemolysis and has demonstrated efficacy in GA. C5 inhibitors like Eculizumab and Ravulizumab are well-established for their effectiveness in controlling intravascular hemolysis. The emergence of oral alternative pathway inhibitors, Iptacopan and Danicopan, offers new treatment paradigms, particularly for addressing extravascular hemolysis. Avacopan provides a targeted anti-inflammatory approach by blocking the C5a receptor.
The choice of a complement modulator depends on the specific disease pathophysiology, the desired therapeutic outcome, and patient-specific factors. The data presented in this guide, derived from pivotal clinical trials, provides a framework for comparing the performance of these agents. As research continues, head-to-head comparative studies and long-term safety and efficacy data will further refine our understanding of the optimal use of these transformative therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Advancements in complement inhibition for PNH and primary complement–mediated thrombotic microangiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal Club Review of “Avacopan for the Treatment of ANCA‐Associated Vasculitis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
- 5. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 6. Addition of danicopan to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. vasculitisint.com [vasculitisint.com]
- 10. Avacopan notches a win in ANCA-associated vasculitis | MDedge [mdedge.com]
- 11. retina-international.org [retina-international.org]
- 12. Danicopan Approved as Add-On Therapy to Ravulizumab or Eculizumab for Extravascular Hemolysis in Adults With Paroxysmal Nocturnal Hemoglobinuria - The ASCO Post [ascopost.com]
- 13. Apellis Announces Detailed Results from Phase 3 DERBY and OAKS Studies - - Modern Optometry [modernod.com]
- 14. tandfonline.com [tandfonline.com]
- 15. modernretina.com [modernretina.com]
- 16. researchgate.net [researchgate.net]
- 17. Pegcetacoplan versus Eculizumab in Paroxysmal Nocturnal Hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of action of Ravulizumab-CWVZ? [synapse.patsnap.com]
- 19. What is the mechanism of Ravulizumab-CWVZ? [synapse.patsnap.com]
- 20. Advances in Complement Inhibition Therapies for Paroxysmal Nocturnal Hemoglobinuria and Autoimmune Hemolytic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of Action | ULTOMIRIS® (ravulizumab-cwvz) | gMG [ultomirishcp.com]
- 22. ashpublications.org [ashpublications.org]
- 23. novartis.com [novartis.com]
- 24. mdnewsline.com [mdnewsline.com]
- 25. cancernetwork.com [cancernetwork.com]
- 26. researchgate.net [researchgate.net]
- 27. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 29. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. researchgate.net [researchgate.net]
- 32. ajmc.com [ajmc.com]
- 33. researchgate.net [researchgate.net]
- 34. novartis.com [novartis.com]
- 35. Novartis presents new 48-week results from Phase III APPLY-PNH trial showing sustained efficacy and long-term safety of Fabhalta® (iptacopan) in adults with paroxysmal nocturnal hemoglobinuria (PNH) [prnewswire.com]
- 36. Efficacy and safety of avacopan in patients with ANCA-associated vasculitis receiving rituximab in a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. ard.bmj.com [ard.bmj.com]
A Matching-Adjusted Indirect Comparison of Pegcetacoplan and Other PNH Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pegcetacoplan with other therapies for Paroxysmal Nocturnal Hemoglobinuria (PNH), supported by experimental data from matching-adjusted indirect comparisons (MAICs) and other indirect treatment comparisons (ITCs).
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated hemolysis.[1] Treatment has evolved from supportive care to targeted therapies that inhibit the complement cascade, a key part of the immune system.[2] Pegcetacoplan, a C3 inhibitor, offers a different mechanism of action compared to the C5 inhibitors eculizumab and ravulizumab, and the factor B inhibitor iptacopan (B608621).[2][3][4] In the absence of head-to-head clinical trials for all available treatments, MAICs provide a valuable method for comparative effectiveness research.[5][6]
Mechanism of Action: A Tale of Two Pathways
The complement system can be activated through three main pathways that converge at the cleavage of C3.[2] C5 inhibitors, such as eculizumab and ravulizumab, act downstream, preventing the formation of the membrane attack complex (MAC) and thus inhibiting intravascular hemolysis (IVH).[4] However, they do not prevent the upstream opsonization of PNH red blood cells with C3 fragments, which leads to extravascular hemolysis (EVH) in the liver and spleen.[2]
Pegcetacoplan, a synthetic cyclic peptide conjugated to a polyethylene (B3416737) glycol (PEG) polymer, targets C3 and its cleavage fragment C3b.[3] By acting proximally in the complement cascade, pegcetacoplan can control both IVH and EVH.[2][7] Iptacopan is a factor B inhibitor, which also acts proximally in the alternative pathway of the complement system.[8]
Comparative Efficacy: Pegcetacoplan vs. C5 Inhibitors
MAICs have been conducted to compare pegcetacoplan with ravulizumab and eculizumab in both complement inhibitor-naïve patients and those previously treated with eculizumab.
In Complement Inhibitor-Naïve Patients
An MAIC was performed using individual patient data from the PRINCE trial (pegcetacoplan) and aggregate data from the ALXN1210-PNH-301 trial (ravulizumab and eculizumab).[9][10] After adjusting for baseline characteristics, pegcetacoplan was associated with statistically significant improvements in most clinical endpoints compared to both ravulizumab and eculizumab.[9][11]
| Endpoint (at 26 weeks) | Pegcetacoplan vs. Ravulizumab (Adjusted Difference) | Pegcetacoplan vs. Eculizumab (Adjusted Difference) |
| Transfusion Avoidance | +22.6% | +30.1% |
| Hemoglobin Stabilization | +28.2% | +31.7% |
| LDH Normalization | +35.6% | +39.6% |
| Mean Change in LDH (U/L) | -523 | -578 |
| Breakthrough Hemolysis | Lower proportion with Pegcetacoplan (p < 0.05) | Lower proportion with Pegcetacoplan (p < 0.05) |
| General Health Status Score | Greater increase with Pegcetacoplan | Greater increase with Pegcetacoplan |
Data sourced from a matching-adjusted indirect comparison of the PRINCE and ALXN1210-PNH-301 trials.[9][10]
In Patients Previously Treated with Eculizumab
Another MAIC compared pegcetacoplan (from the PEGASUS study) with ravulizumab (from the ALXN1210-PNH-302 study) in patients with PNH who were previously treated with eculizumab.[5][12] The analysis was anchored on the common comparator, eculizumab.[5]
| Endpoint | Pegcetacoplan vs. Ravulizumab (Adjusted Difference [95% CI]) |
| Transfusion Avoidance | +71.4% [53.5%, 89.3%] |
| Hemoglobin Stabilization | +75.5% [56.4%, 94.6%] |
| LDH Normalization | +64.0% [41.8%, 86.1%] |
| Units of PRBCs Transfused | -5.7 units [-7.2, -4.2] |
| FACIT-Fatigue Score Change | +8.2 points [3.8, 12.6] |
| Global Health Status Change | +9.6 points [0.1, 19.0] |
| Physical Functioning Change | +11.5 points [3.6, 19.5] |
Data sourced from a matching-adjusted indirect comparison of the PEGASUS and ALXN1210-PNH-302 studies.[5]
Comparative Efficacy: Pegcetacoplan vs. Iptacopan
An anchored indirect treatment comparison (ITC) was conducted to evaluate the efficacy of pegcetacoplan and iptacopan in PNH patients previously treated with C5 inhibitors.[8] This comparison utilized patient-level data from the PEGASUS trial (pegcetacoplan) and published data from the APPLY-PNH trial (iptacopan), with C5 inhibitors serving as the common anchor.[8][13]
The ITC found no significant differences in clinical or patient-reported outcomes between pegcetacoplan and iptacopan.[8][13]
| Endpoint (Change from Baseline) | Mean Difference [95% CI] (Pegcetacoplan vs. Iptacopan) |
| Hemoglobin Level (g/dL) | -0.49 [-1.78, 0.80] |
| Absolute Reticulocyte Count (x 10⁹/L) | –34.41 [−90.02, 21.21] |
| LDH Level (U/L) | −115.16 [−244.40, 14.01] |
| FACIT-Fatigue Score | 3.57 [−5.60, 12.73] |
Data sourced from an anchored indirect treatment comparison of the PEGASUS and APPLY-PNH studies.[8]
Experimental Protocols
Matching-Adjusted Indirect Comparison (MAIC) Methodology
MAIC is a statistical technique used to compare treatments from different clinical trials when head-to-head data is unavailable.[14] It is a population-adjusted method that uses individual patient data (IPD) from one trial to match the aggregate baseline characteristics of another trial.[6][14]
The key steps in the MAIC process are as follows:
-
Identification of Studies : Relevant clinical trials are identified. For an anchored MAIC, these trials must share a common comparator arm (e.g., eculizumab).[5][15] For an unanchored MAIC, a common comparator is not required.[10][15]
-
Data Extraction : Individual patient data (IPD) are obtained from the trial of the new intervention (e.g., pegcetacoplan), while aggregate data (e.g., means, proportions) for baseline characteristics are extracted from the comparator trial's publication.[5][9]
-
Weighting : The IPD from the pegcetacoplan trial is weighted so that the means and proportions of the baseline characteristics (e.g., age, sex, baseline hemoglobin, LDH levels) match those of the comparator trial.[16] This is typically done using propensity score weighting based on a logistic regression model.[10][16]
-
Comparison : The outcomes of the weighted pegcetacoplan group are then compared to the outcomes of the comparator group from the other trial.[5][9] For an anchored MAIC, the comparison is made relative to the common comparator arm.[5]
It is important to note that MAICs can only adjust for observed and reported baseline characteristics. Any unmeasured differences between the trials could still introduce bias.[14][17]
Anchored Indirect Treatment Comparison (Bucher Method)
The Bucher method is a form of anchored indirect comparison used when a common comparator is present in two sets of trials.[8][13] The treatment effect (e.g., mean difference) of Drug A vs. Common Comparator is calculated from one trial, and the effect of Drug B vs. Common Comparator is calculated from another. The indirect comparison of Drug A vs. Drug B is then the difference between these two treatment effects.[13] This method was used in the comparison of pegcetacoplan and iptacopan, where C5 inhibitors served as the common anchor.[8]
Conclusion
Matching-adjusted indirect comparisons suggest that pegcetacoplan, a C3 inhibitor, offers significant clinical and hematological improvements compared to C5 inhibitors (ravulizumab and eculizumab) for both complement-naïve PNH patients and those previously treated with eculizumab.[5][9] These benefits are attributed to pegcetacoplan's mechanism of action, which controls both intravascular and extravascular hemolysis.[2] An anchored indirect comparison with the factor B inhibitor iptacopan showed comparable efficacy outcomes.[8] These indirect comparisons provide valuable evidence for clinical decision-making in the absence of direct head-to-head trials.
References
- 1. ajmc.com [ajmc.com]
- 2. Pegcetacoplan for paroxysmal nocturnal hemoglobinuria | Blood | American Society of Hematology [ashpublications.org]
- 3. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Anchored Indirect Treatment Comparison Finds Comparable Effects of Pegcetacoplan and Iptacopan in Paroxysmal Nocturnal Haemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Effectiveness of Pegcetacoplan Versus Ravulizumab and Eculizumab in Complement Inhibitor-Naïve Patients with Paroxysmal Nocturnal Hemoglobinuria: A Matching-Adjusted Indirect Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P840: A MATCHING-ADJUSTED INDIRECT COMPARISON OF THE EFFICACY OF PEGCETACOPLAN USING PRINCE TRIAL DATA VERSUS RAVULIZUMAB AND ECULIZUMAB IN COMPLEMENT-NAÏVE PATIENTS WITH PAROXYSMAL NOCTURNAL HEMOGLOBINURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Effectiveness of Pegcetacoplan Versus Ravulizumab and Eculizumab in Complement Inhibitor-Naïve Patients with Paroxysmal Nocturnal Hemoglobinuria: A Matching-Adjusted Indirect Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effectiveness of pegcetacoplan versus ravulizumab in patients with paroxysmal nocturnal hemoglobinuria previously treated with eculizumab: a matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Matching-adjusted indirect comparisons: a new tool for timely comparative effectiveness research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. roche.github.io [roche.github.io]
- 16. quantics.co.uk [quantics.co.uk]
- 17. Indirect treatment comparisons: how to MAIC it right? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pegcetacoplan Acetate: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of pegcetacoplan acetate (B1210297), including its formulations SYFOVRE® and EMPAVELI®, are critical for maintaining laboratory safety and environmental protection. This document provides a procedural, step-by-step guide for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this complement inhibitor.
Pegcetacoplan acetate is not classified as a hazardous substance.[1] Therefore, its disposal follows the protocols for non-hazardous pharmaceutical waste. However, it is imperative to adhere to all prevailing country, federal, state, and local regulations governing pharmaceutical waste.
Step-by-Step Disposal Procedures
1. Segregation of Waste:
-
Non-Contaminated Materials: Packaging, such as the outer box and product inserts that have not come into contact with this compound, can typically be disposed of as general laboratory waste.
-
Sharps Waste: All needles, syringes, and used injector devices must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container.[2]
-
Liquid Waste (Unused or Residual Product):
-
Contaminated Materials: Personal protective equipment (PPE) such as gloves, as well as alcohol swabs and other materials that have come into direct contact with this compound, should be segregated as non-hazardous pharmaceutical waste. The filling base and attached syringe for the EMPAVELI® injector, if not contaminated with blood or other potentially infectious materials, can be disposed of in the household trash, but in a laboratory setting, it is best practice to manage them as pharmaceutical waste.[2]
2. Containment and Labeling:
-
Sharps Containers: Sharps containers must be clearly labeled as "Sharps Waste" or with the universal biohazard symbol.
-
Non-Hazardous Pharmaceutical Waste: Unused vials and contaminated materials should be placed in a designated container for non-hazardous pharmaceutical waste. These containers are often color-coded; for instance, white with a blue lid or simply blue containers are commonly used for this waste stream.[5][6] The container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste."
3. Final Disposal:
-
Sharps: Once the sharps container is full (typically two-thirds capacity), it must be sealed and disposed of through a licensed medical waste management service. Do not dispose of sharps containers in regular trash.[2]
-
Non-Hazardous Pharmaceutical Waste: The sealed container of non-hazardous pharmaceutical waste, including vials and contaminated materials, should be collected and disposed of by a certified pharmaceutical waste contractor. The primary method of disposal for this waste stream is typically incineration to ensure the complete destruction of the active pharmaceutical ingredient.[5]
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate a detailed methodology section. The procedures outlined are based on safety data sheets, manufacturer guidelines, and general principles of pharmaceutical waste management.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
